[1,1/'-Biphenyl]-2,3,4/'-triol
描述
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Structure
3D Structure
属性
CAS 编号 |
120728-35-0 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
InChI 键 |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
其他CAS编号 |
120728-35-0 |
同义词 |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
产品来源 |
United States |
Mechanistic Elucidation of[1,1'-Biphenyl]-2,3,4'-triol Formation in Microbial Degradation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The microbial degradation of xenobiotic compounds, particularly biphenyls and their hydroxylated derivatives, represents a critical intersection between environmental bioremediation and mammalian drug metabolism modeling. A pivotal intermediate in this catabolic cascade is [1,1'-Biphenyl]-2,3,4'-triol (also known as 2,3,4'-trihydroxybiphenyl). This whitepaper dissects the biochemical causality behind the formation of this specific triol, detailing the enzymatic pathways utilized by Pseudomonas species, and provides a self-validating experimental framework for isolating and characterizing this highly transient metabolite.
The Biochemical Imperative of Aromatic Hydroxylation
In xenobiotic degradation, the aromatic ring is notoriously stable due to resonance energy. To break this structure, microorganisms must install a specific functional motif—an ortho-diphenol (catechol) structure—that serves as the requisite substrate for ring-cleaving dioxygenase enzymes.
When environmental bacteria encounter 4-hydroxybiphenyl (4-HB) , they face a topological challenge. The existing hydroxyl group is situated at the 4' (para) position of one ring. A single hydroxyl group cannot support the extradiol or intradiol cleavage mechanisms required to break the carbon backbone. Therefore, the microbe must enzymatically activate the adjacent, unsubstituted aromatic ring to proceed with degradation.
Mechanistic Causality: Why [1,1'-Biphenyl]-2,3,4'-triol?
To overcome the structural limitation of 4-HB, specialized degraders such as Pseudomonas sp. strain FH23 deploy a targeted oxidative strategy. Rather than attempting to further hydroxylate the already substituted ring, the bacterium utilizes a biphenyl dioxygenase enzyme to attack the unsubstituted ring (1)[1].
-
Dioxygenation: The enzyme introduces two hydroxyl groups simultaneously at the 2 and 3 positions of the unsubstituted ring.
-
Triol Formation: This reaction directly yields [1,1'-Biphenyl]-2,3,4'-triol .
-
Preparation for Cleavage: By generating this 2,3,4'-trihydroxybiphenyl structure, the bacterium successfully creates a 2,3-diphenolic substitution pattern. This catechol-like moiety perfectly aligns with the active site of catechol 2,3-dioxygenase, priming the molecule for meta-fission (extradiol cleavage) and subsequent degradation into aliphatic acids (1)[1].
Fig 1. Degradation pathway of 4-HB to [1,1'-Biphenyl]-2,3,4'-triol and subsequent meta-cleavage.
Quantitative Data: Substrate Specificity & Conversion Metrics
The enzymatic attack is highly dependent on the initial substitution pattern of the biphenyl ring. The table below summarizes how different starting substrates dictate the primary enzyme utilized and the resulting key intermediate before ring cleavage.
| Substrate | Microbial Strain | Primary Enzyme | Key Intermediate | Ring Cleavage Mechanism |
| 4-Hydroxybiphenyl | Pseudomonas sp. FH23 | Dioxygenase | [1,1'-Biphenyl]-2,3,4'-triol | Meta-fission (Extradiol) |
| 3-Hydroxybiphenyl | Pseudomonas sp. FH12 | Monooxygenase | 2,3-Dihydroxybiphenyl | Meta-fission (Extradiol) |
| Biphenyl | Paecilomyces lilacinus | Cytochrome P450 | 4-Hydroxybiphenyl | Ortho-fission (Intradiol) |
Data synthesized from established biotransformation profiles of Pseudomonas and Paecilomyces species (2)[2].
Self-Validating Experimental Protocol: Trapping the Triol Intermediate
As a Senior Application Scientist, I frequently observe a common failure point in metabolic pathway elucidation: the inability to detect transient intermediates. Because [1,1'-Biphenyl]-2,3,4'-triol is immediately cleaved by catechol 2,3-dioxygenase upon formation, it will vanish before standard extraction protocols can isolate it.
To prove causality, an experimental protocol must be self-validating . We achieve this by introducing a strategic metabolic roadblock: 3-chlorocatechol . This compound acts as a suicide inhibitor of the meta-cleavage enzyme. By blocking the downstream pathway, the upstream triol intermediate is forced to accumulate to detectable levels (1)[1].
Step-by-Step Methodology
-
Biomass Cultivation & Induction: Grow Pseudomonas sp. strain FH23 in a minimal salts medium supplemented with 4-hydroxybiphenyl as the sole carbon source. This ensures the induction of the necessary biphenyl catabolic operons. Harvest the cells at mid-log phase (OD600 ~ 0.6) via centrifugation.
-
Resting Cell Preparation: Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.4) to remove residual carbon sources. Resuspend to a dense final OD600 of 2.0 to maximize enzymatic titer.
-
Enzymatic Inhibition (The Validation Step): Add 3-chlorocatechol to the resting cell suspension at a final concentration of 1 mM. Incubate for 15 minutes. Causality Note: Without this suicide inhibition of catechol 2,3-dioxygenase, the triol intermediate will be rapidly cleaved, resulting in a false-negative analytical detection.
-
Biotransformation Challenge: Spike the suspension with 0.5 mM 4-hydroxybiphenyl. Incubate at 30°C for 4 hours with orbital shaking at 200 rpm to ensure optimal oxygen mass transfer, which is strictly required for the initial dioxygenase reaction.
-
Extraction and Derivatization: Terminate the reaction by acidifying the mixture to pH 2.0 with 1M HCl. Extract the aqueous phase three times with equal volumes of ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, evaporate under a gentle N₂ stream, and derivatize the residue with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for 30 minutes at 60°C.
-
Analytical Confirmation: Analyze the silylated derivatives via GC-MS. The mass spectrum of the derivatized [1,1'-Biphenyl]-2,3,4'-triol will exhibit a characteristic molecular ion peak corresponding to the tri-TMS derivative, definitively validating the 2,3-dioxygenation mechanism.
Fig 2. Self-validating experimental workflow for isolating and identifying the triol intermediate.
Implications for Drug Development and Bioremediation
Understanding the precise mechanism of [1,1'-Biphenyl]-2,3,4'-triol formation extends far beyond environmental microbiology. In drug development, hydroxylated biphenyls serve as excellent structural models for mammalian Cytochrome P450 (CYP450) phase I metabolism. Microbial systems like Pseudomonas and Paecilomyces are frequently utilized as proxy models to predict mammalian biotransformation pathways, allowing toxicologists to synthesize and evaluate the toxicity of highly reactive, transient hydroxylated drug metabolites before human clinical trials (2)[2].
Furthermore, identifying the necessity of the 2,3-diphenolic substitution pattern for ring cleavage informs the rational design of engineered bacterial strains for the accelerated bioremediation of recalcitrant polychlorinated biphenyls (PCBs) (3)[3].
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Biodegradation of Dibenzo-p-dioxin, Dibenzofuran, and Chlorodibenzo-p-dioxins by Pseudomonas veronii PH-03 Source: ResearchGate URL
Sources
Metabolic Pathways and Biotransformation Dynamics of[1,1'-Biphenyl]-2,3,4'-triol
An In-Depth Technical Guide for Bioremediation and Drug Development Professionals
Executive Summary
[1,1'-Biphenyl]-2,3,4'-triol (systematically referred to as 2,3,4'-trihydroxybiphenyl) is a highly reactive, transient intermediate in the biodegradation of hydroxylated biphenyls. Its metabolic routing is of paramount importance to environmental microbiologists engineering bioremediation systems for polychlorinated biphenyls (PCBs), as well as pharmacologists studying the pharmacokinetic fate of biphenyl-based pharmacophores. This whitepaper deconstructs the biogenesis, enzymatic cleavage, and analytical quantification of[1,1'-Biphenyl]-2,3,4'-triol, providing self-validating protocols for laboratory application.
Mechanistic Pathway Analysis: Upstream Biogenesis and Downstream Cleavage
The canonical pathway for the generation of[1,1'-Biphenyl]-2,3,4'-triol is observed in the bacterial degradation of 4-hydroxybiphenyl (4-HB) by soil isolates such as Pseudomonas sp. strain FH23[1].
Upstream Biogenesis
The metabolic cascade initiates with the attack of a multicomponent Rieske non-heme iron oxygenase (biphenyl 2,3-dioxygenase, BphA). The regioselectivity of this enzyme is strictly dictated by the electronic and steric properties of the substrate. The electron-donating 4'-hydroxyl group on 4-HB deactivates its own ring towards electrophilic attack, directing the dioxygenase to the unsubstituted aromatic ring. This yields the intermediate 2,3-dihydro-2,3-dihydroxy-4'-hydroxybiphenyl[1]. Subsequent NAD⁺-dependent dehydrogenation by dihydrodiol dehydrogenase (BphB) rearomatizes the ring, successfully forming [1,1'-Biphenyl]-2,3,4'-triol.
Downstream Meta-Cleavage (Bacterial)
Because[1,1'-Biphenyl]-2,3,4'-triol contains a highly reactive ortho-catechol moiety, it is rapidly consumed by 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC). BphC catalyzes the extradiol (meta) cleavage of the aromatic ring. The enzyme utilizes a ferrous iron center (Fe²⁺) to activate molecular oxygen, breaking the C1-C2 bond adjacent to the hydroxyl groups. This ring fission generates a yellow-colored meta-cleavage product: 2-hydroxy-6-oxo-6-(4-hydroxyphenyl)-hexa-2,4-dienoic acid, which is subsequently hydrolyzed by BphD into 4-hydroxybenzoate and 2-hydroxypenta-2,4-dienoate.
Fungal Ortho-Cleavage Models
While bacteria rely on meta-cleavage, eukaryotic models such as the yeast Trichosporon mucoides[2] and the filamentous fungus Paecilomyces lilacinus[3] utilize alternative ortho-ring fission pathways. In these organisms, highly hydroxylated biphenyls undergo ortho-cleavage to yield muconic acid derivatives and corresponding lactones (e.g., 4-(4′-hydroxyphenyl)-2-pyrone-6-carboxylic acid). These fungal pathways serve as robust predictive models for mammalian biphenyl metabolism and hepatic detoxification[3].
Metabolic degradation pathway of 4-hydroxybiphenyl via the [1,1'-Biphenyl]-2,3,4'-triol intermediate.
Experimental Workflows & Protocols
To isolate and validate the flux of[1,1'-Biphenyl]-2,3,4'-triol, researchers must employ rapid quenching techniques. The ortho-diphenol structure makes the triol highly susceptible to auto-oxidation into quinones, necessitating stringent environmental controls.
Protocol 1: Whole-Cell Biotransformation and Metabolite Extraction
Causality Focus: This protocol uses resting cells to decouple growth kinetics from enzymatic biotransformation, ensuring that the accumulation of the transient triol is a direct function of BphA/BphB activity.
-
Cell Cultivation: Grow Pseudomonas sp. FH23 in Minimal Salt Medium (MSM) supplemented with 5 mM biphenyl. Rationale: Biphenyl acts as the primary inducer for the bph operon, maximizing the expression of the dioxygenase machinery. Harvest at mid-log phase (OD₆₀₀ = 0.6).
-
Resting Cell Assay: Wash the biomass twice in 50 mM sodium phosphate buffer (pH 7.4) to remove residual carbon sources, and resuspend to a dense OD₆₀₀ of 2.0. Spike the suspension with 1 mM 4-hydroxybiphenyl.
-
Incubation & Quenching: Incubate at 30°C with shaking (200 rpm). Extract 1 mL aliquots at 15-minute intervals. Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing 1 mM ascorbic acid. Rationale: Ascorbic acid acts as a reducing agent, preventing the auto-oxidation of the newly formed[1,1'-Biphenyl]-2,3,4'-triol catechol moiety.
-
Extraction: Centrifuge at 14,000 × g for 10 min at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into amber HPLC vials to prevent photodegradation.
Protocol 2: In Vitro Enzymatic Assay for BphC Activity
Causality Focus: This self-validating assay tracks the distinct spectrophotometric shift caused by ring cleavage, confirming both the presence of the active triol substrate and the functional integrity of the BphC enzyme.
-
Enzyme Preparation: Purify recombinant BphC via Ni-NTA affinity chromatography. Desalt the eluate into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol and 1 mM Dithiothreitol (DTT).
-
Reaction Mixture: In a standard 1-cm quartz cuvette, combine 50 mM Tris-HCl (pH 7.5), 10 µM ferrous ammonium sulfate, and 50 µM of the extracted [1,1'-Biphenyl]-2,3,4'-triol. Rationale: Exogenous Fe(II) is strictly required to maintain the catalytic Rieske non-heme iron center of BphC in its active state.
-
Spectrophotometric Tracking: Initiate the reaction by spiking in 10 nM BphC. Continuously monitor the formation of the meta-cleavage product at 434 nm (Extinction coefficient ϵ≈22,000M−1cm−1 ) for 3 minutes at 25°C. A linear increase in absorbance validates successful ring fission.
Quantitative Analysis & Analytical Benchmarks
Accurate quantification of [1,1'-Biphenyl]-2,3,4'-triol and its flanking metabolites requires optimized LC-MS/MS parameters. The table below summarizes the quantitative analytical benchmarks for a standard reverse-phase C18 workflow operating in negative electrospray ionization (ESI-) mode.
| Metabolite | Chemical Formula | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Expected LC-RT (min)* |
| 4-Hydroxybiphenyl | C₁₂H₁₀O | 169.1 | 141.0, 115.0 | 8.4 |
| 2,3-Dihydro-2,3-dihydroxy-4'-hydroxybiphenyl | C₁₂H₁₂O₃ | 203.1 | 185.0, 159.0 | 6.2 |
| [1,1'-Biphenyl]-2,3,4'-triol | C₁₂H₁₀O₃ | 201.1 | 183.0, 157.0 | 5.8 |
| 2-Hydroxy-6-oxo-6-(4-hydroxyphenyl)-hexa-2,4-dienoic acid | C₁₂H₁₀O₅ | 233.1 | 189.0, 145.0 | 4.5 |
*Note: Retention times (RT) are representative benchmarks for a standard C18 reverse-phase gradient (Water/Acetonitrile supplemented with 0.1% Formic Acid).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel ring cleavage products in the biotransformation of biphenyl by the yeast Trichosporon mucoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity and Toxicity of[1,1'-Biphenyl]-2,3,4'-triol: A Comprehensive Mechanistic Guide
Executive Summary
[1,1'-Biphenyl]-2,3,4'-triol (also known as 2,3,4'-trihydroxybiphenyl) is a highly polar, polyhydroxylated aromatic compound. In biological systems, it primarily emerges as a reactive intermediate during the microbial and eukaryotic biotransformation of biphenyls and related environmental pollutants[1]. This technical guide provides a rigorous analysis of its in vitro biological activity, toxicity profile, and the self-validating experimental protocols required to study it effectively.
Mechanistic Pathways of Biotransformation
In eukaryotic organisms, the degradation of biphenyls is not a single-step process but a cascade of oxidative events. The pathway is initiated by cytochrome P450 monooxygenases or fungal oxidases, which attack the hydrophobic biphenyl ring to form monohydroxylated and subsequently dihydroxylated intermediates[2].
Further secondary hydroxylation yields trihydroxylated species, notably[1,1'-Biphenyl]-2,3,4'-triol[1]. Because of its electron-rich, polyhydroxylated structure, this triol is highly reactive. In capable species like Trichosporon mucoides or Paecilomyces lilacinus, dioxygenases rapidly cleave the aromatic ring of the triol to form muconic acid derivatives (e.g., 2-hydroxy-5-phenylmuconic acid) and lactones. This ring fission is a critical evolutionary detoxification step, neutralizing the compound's redox potential[1][2].
Metabolic pathway of [1,1'-Biphenyl]-2,3,4'-triol showing toxicity vs. detoxification routes.
In Vitro Toxicity Profile
The accumulation of hydroxylated biphenyls presents significant cytotoxicity. In vitro assays demonstrate that [1,1'-Biphenyl]-2,3,4'-triol and its dihydroxylated precursors strongly inhibit the growth of eukaryotic cells[1]. The toxicity is mechanistically driven by three primary factors:
-
Redox Cycling & Oxidative Stress: The triol readily undergoes auto-oxidation, generating reactive oxygen species (ROS) that induce severe oxidative stress, lipid peroxidation, and DNA damage.
-
Endocrine Disruption: Structurally, polyhydroxylated biphenyls mimic endogenous steroidal frameworks, leading to suspected estrogenic activity and potential carcinogenic downstream effects[2].
-
Direct Cellular Irritation: In isolated tissue models, acute exposure to the triol causes severe cellular inflammation, characterized by acute skin, eye, and respiratory irritation[3].
Crucially, when the aromatic ring is cleaved by dioxygenases, the resulting aliphatic or lactonic products exhibit almost no inhibitory effect on cell growth. This confirms that the intact polyhydroxylated biphenyl core is the primary pharmacophore responsible for toxicity[1].
Quantitative Toxicity Comparison
| Compound Class | Example Metabolite | In Vitro Toxicity Level | Key Biological Effect / Mechanism |
| Parent Hydrocarbon | Biphenyl | Low | Basal metabolic precursor; low direct cytotoxicity. |
| Monohydroxylated | 2-Hydroxybiphenyl | Moderate | Induces mild oxidative stress; moderate growth inhibition. |
| Dihydroxylated | 3,4-Dihydroxybiphenyl | High | Strong growth inhibition; suspected estrogenic activity. |
| Trihydroxylated | [1,1'-Biphenyl]-2,3,4'-triol | High | Cytotoxic intermediate; severe reactive redox cycling. |
| Ring Cleavage Products | 2-Hydroxy-5-phenylmuconic acid | Low | Detoxified end-product; minimal impact on cell viability. |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental designs must be self-validating. The following protocols isolate the specific activity of [1,1'-Biphenyl]-2,3,4'-triol while controlling for spontaneous degradation and instrumental artifacts.
Protocol A: Chromatographic Isolation and Quantification (LC-MS)
Causality: [1,1'-Biphenyl]-2,3,4'-triol is highly polar and prone to chelation on standard silica columns due to its vicinal hydroxyl groups, which causes severe peak tailing. Utilizing a specialized reverse-phase column (e.g., Newcrom R1) ensures sharp peak resolution. Furthermore, while phosphoric acid is standard for UV detection, substituting it with formic acid is mandatory for LC-MS to ensure proper ionization without signal suppression.
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate a Newcrom R1 HPLC column (3 µm particle size) with a mobile phase of Acetonitrile (MeCN) and water.
-
Buffer Selection: Add 0.1% formic acid to the mobile phase to facilitate protonation for Mass Spectrometry (MS) compatibility.
-
Sample Preparation: Extract in vitro culture supernatants using ethyl acetate, evaporate under a gentle nitrogen stream, and reconstitute the residue in the mobile phase.
-
Self-Validation: Run a blank matrix and a spiked matrix control to calculate exact recovery rates. Monitor specific mass-to-charge (m/z) transitions to confirm peak purity and rule out co-eluting isomers.
Protocol B: In Vitro Cytotoxicity and Detoxification Assay
Causality: To accurately measure the direct toxicity of the triol, you must prevent the biological test subject from metabolizing it into harmless muconic acids. Using Saccharomyces cerevisiae—a yeast that lacks the specific dioxygenases necessary for aromatic ring cleavage—forces the triol to accumulate. This allows researchers to determine its absolute minimum inhibitory concentration (MIC) without the confounding variable of rapid cellular detoxification[1].
Step-by-Step Methodology:
-
Cell Culture: Grow S. cerevisiae (e.g., strain SBUG 118) in 500-mL Erlenmeyer flasks containing 100 mL of mineral salts medium supplemented with 2% glucose and 0.2% yeast extract[1].
-
Dosing: Introduce [1,1'-Biphenyl]-2,3,4'-triol dissolved in a biologically inert solvent (e.g., DMSO, final concentration <0.5% v/v) at concentrations ranging from 10 to 100 µg/mL.
-
Incubation: Incubate the cultures at 30°C with continuous agitation (150 rpm) to ensure uniform exposure and optimal aeration.
-
Viability Assessment: Measure optical density (OD600) and glucose consumption every 12 hours to track growth inhibition.
-
Self-Validation: Include a positive control (e.g., 3,4-dihydroxybiphenyl, known to be highly toxic) and a negative control (a ring-cleaved muconic acid derivative) to validate that the assay is specifically sensitive to the hydroxylated biphenyl pharmacophore[1].
Conclusion
[1,1'-Biphenyl]-2,3,4'-triol is a highly reactive, cytotoxic intermediate whose biological activity is intrinsically linked to its polyhydroxylated aromatic structure. By employing targeted LC-MS methodologies with appropriate buffer selections and utilizing non-degrading eukaryotic models, researchers can accurately profile its toxicological impact, redox potential, and endocrine-disrupting capabilities.
References
-
Sietmann, R., et al. "Novel Ring Cleavage Products in the Biotransformation of Biphenyl by the Yeast Trichosporon mucoides." PubMed Central (PMC). URL:[Link]
-
Specht, M., et al. "Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products." ASM Journals / Applied and Environmental Microbiology. URL:[Link]
-
SIELC Technologies. "Separation of [1,1'-Biphenyl]-2,3,4-triol on Newcrom R1 HPLC column." SIELC Applications. URL:[Link]
Sources
An In-Depth Technical Guide to the Discovery and Characterization of [1,1'-Biphenyl]-2,3,4'-triol Metabolites
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the discovery and characterization of metabolites of [1,1'-Biphenyl]-2,3,4'-triol. In the absence of direct metabolic data for this specific compound, this guide synthesizes established principles of biphenyl metabolism, detailed analytical methodologies, and predictive approaches to offer a robust workflow for researchers. We will explore the probable metabolic pathways, including Phase I and Phase II transformations, and provide detailed, field-proven protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and definitive structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this guide outlines a validated method for the synthesis of reference standards, a critical component for unequivocal metabolite identification. This document is designed to be a practical and authoritative resource, empowering researchers to confidently navigate the challenges of metabolite identification in drug development and environmental science.
Introduction: The Significance of [1,1'-Biphenyl]-2,3,4'-triol Metabolism
[1,1'-Biphenyl]-2,3,4'-triol belongs to the broad class of polyhydroxylated biphenyls, compounds of significant interest due to their presence as natural products, synthetic derivatives, and as metabolites of environmental contaminants like polychlorinated biphenyls (PCBs).[1] The biological activities of polyhydroxylated biphenyls are diverse, ranging from antioxidant and antimicrobial effects to interactions with cellular signaling pathways, making them relevant in both pharmacology and toxicology.[1] Understanding the metabolic fate of [1,1'-Biphenyl]-2,3,4'-triol is paramount for several reasons:
-
Pharmacokinetics and Drug Development: For pharmaceutical candidates containing this moiety, identifying metabolites is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which directly impacts its efficacy and safety.
-
Toxicology and Risk Assessment: Metabolites can be more or less active, and in some cases, more toxic than the parent compound. Characterizing the metabolites of [1,1'-Biphenyl]-2,3,4'-triol is essential for a thorough toxicological evaluation.
-
Environmental Science: As a potential metabolite of biphenyl-based environmental pollutants, its formation, persistence, and biological effects are of interest in environmental health research.[2]
This guide will provide the scientific community with the necessary tools and knowledge to effectively investigate the metabolism of this and similar polyhydroxylated biphenyl compounds.
Predictive Metabolism: Charting the Likely Metabolic Pathways
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[3] For [1,1'-Biphenyl]-2,3,4'-triol, the most probable Phase I metabolic pathway is further hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system.[4][5]
-
Plausible Hydroxylation Sites: The existing hydroxyl groups on the biphenyl core will direct further hydroxylation to available positions on the aromatic rings. The most likely sites for additional hydroxylation would be the vacant positions on both phenyl rings, leading to various tetrahydroxylated biphenyl isomers.
To gain more specific insights into the likely sites of metabolism, in silico prediction tools can be employed. Software such as GLORYx, BioTransformer, and SyGMa utilize reaction rule-based approaches and machine learning models to predict potential metabolites of a given chemical structure.[6] These tools can provide a prioritized list of potential hydroxylated metabolites, guiding the subsequent analytical search.
Phase II Metabolism: Conjugation Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[7][8] For [1,1'-Biphenyl]-2,3,4'-triol and its hydroxylated metabolites, the primary Phase II reactions are expected to be:
-
Glucuronidation: Attachment of glucuronic acid to one or more of the hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).[7]
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
The resulting glucuronide and sulfate conjugates will be significantly more polar than the parent compound and its Phase I metabolites.
The following diagram illustrates the predicted metabolic pathways of [1,1'-Biphenyl]-2,3,4'-triol.
Caption: Predicted metabolic pathways of [1,1'-Biphenyl]-2,3,4'-triol.
A Validated Workflow for Metabolite Discovery and Characterization
The following sections detail a robust and self-validating workflow for the identification and structural confirmation of [1,1'-Biphenyl]-2,3,4'-triol metabolites from biological matrices such as plasma or serum.
Sample Preparation: Extraction of Metabolites from Biological Matrices
The goal of sample preparation is to efficiently extract the metabolites of interest while removing interfering matrix components. A combination of protein precipitation and solid-phase extraction (SPE) is a highly effective approach.
Protocol: Protein Precipitation and Solid-Phase Extraction from Plasma/Serum
-
Protein Precipitation:
-
To 1 mL of plasma or serum, add 3 mL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the metabolites with 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analytical Separation and Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for the detection and initial characterization of metabolites due to its high sensitivity and selectivity. A reversed-phase LC method coupled with a triple quadrupole or high-resolution mass spectrometer is recommended.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient Elution | Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over 15-20 minutes to elute compounds of varying polarities. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode is generally preferred for phenolic compounds.[9][10] |
| MS/MS Scan Mode | Full Scan: To obtain an overview of all ions present. Product Ion Scan (PIS): To fragment specific precursor ions and obtain their fragmentation patterns. Neutral Loss Scan (NLS): To screen for specific losses, such as glucuronic acid (176 Da) or sulfate (80 Da). Multiple Reaction Monitoring (MRM): For targeted quantification of known or suspected metabolites. |
| Collision Energy | Optimize for each metabolite, typically in the range of 10-40 eV.[1] |
Interpreting Mass Spectra
-
Phase I Metabolites (Hydroxylation): Expect a mass increase of 16 Da (for each added hydroxyl group) compared to the parent compound.
-
Phase II Metabolites (Conjugation):
-
Glucuronides: A mass increase of 176 Da.
-
Sulfates: A mass increase of 80 Da.
-
The fragmentation patterns obtained from MS/MS analysis will provide valuable structural information. For example, the loss of the conjugate group is a characteristic fragmentation for Phase II metabolites.
The following diagram outlines the analytical workflow for metabolite identification.
Caption: A comprehensive workflow for metabolite discovery and characterization.
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS provides strong evidence for the identity of metabolites, NMR spectroscopy is the gold standard for unambiguous structural elucidation.[11] This requires either isolating a sufficient quantity of the metabolite from the biological matrix or, more practically, synthesizing the proposed metabolite as a reference standard.
Key NMR Experiments for Structural Confirmation:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for determining the substitution pattern on the biphenyl rings.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within spin systems (e.g., adjacent protons on an aromatic ring).[12][13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[13][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between different parts of the molecule and confirming the positions of substituents.[13][15][16]
-
By comparing the NMR spectra of the isolated metabolite with that of a synthesized reference standard, an unequivocal structural assignment can be made.
Synthesis of Reference Standards: A Cornerstone of Metabolite Identification
The availability of authentic reference standards is essential for the definitive identification and quantification of metabolites.[11] The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of unsymmetrical biaryls, including polyhydroxylated biphenyls.[17]
Protocol: Synthesis of a Polyhydroxylated Biphenyl via Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), combine the appropriate aryl boronic acid (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure polyhydroxylated biphenyl.
-
Characterization: Confirm the structure and purity of the synthesized standard using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The discovery and characterization of [1,1'-Biphenyl]-2,3,4'-triol metabolites, while challenging due to the lack of direct literature, is an achievable goal by leveraging a predictive metabolism approach combined with a robust analytical workflow. This guide has provided a comprehensive and technically detailed framework, from predicting the likely metabolic pathways to the definitive structural confirmation of metabolites using advanced analytical techniques. The emphasis on the synthesis of reference standards underscores the importance of rigorous scientific validation. By following the principles and protocols outlined herein, researchers in drug development and environmental science will be well-equipped to elucidate the metabolic fate of [1,1'-Biphenyl]-2,3,4'-triol and other novel polyhydroxylated biphenyl compounds, thereby contributing to a deeper understanding of their biological effects and potential risks.
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Letcher, R. J., Li, H. X., & Chu, S. (2005). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs) in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. Journal of Analytical Toxicology, 29(4), 209–216. [Link]
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Zhao, W., Cui, N., Su, X., Liang, H., Zhang, N., Song, Z., & Tian, F. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods, 11(21), 3418. [Link]
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Letcher, R. J., & Bergman, Å. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 56(6), 547–551. [Link]
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Lehmler, H. J. (2021). Quantitative analysis of polychlorinated biphenyls (PCBs) and hydroxylated PCBs. Iowa Research Online. [Link]
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Letcher, R. J., Li, H. X., & Chu, S. (2005). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. Request PDF. [Link]
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Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]
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Kester, M. H., van den Hurk, R., van der Woude, H., van der Saag, P. T., & Brouwer, A. (2002). Glucuronidation of hydroxylated polychlorinated biphenyls (PCBs). Chemosphere, 49(3), 253–259. [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
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Hu, X., & Lehmler, H. J. (2022). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology, 56(9), 5535–5545. [Link]
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Catelani, D., Sorlini, C., & Treccani, V. (1971). Metabolism of biphenyl. Structure and physicochemical properties of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Biochemical Journal, 121(3), 431–434. [Link]
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Routti, H., Arukwe, A., & Letcher, R. J. (2008). Biotransformation of PCBs in Relation to Phase I and II Xenobiotic-Metabolizing Enzyme Activities in Ringed Seals (Phoca Hispida) From Svalbard and the Baltic Sea. Environmental Toxicology and Chemistry, 27(12), 2535–2545. [Link]
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Quinete, N., Kraus, T., Belov, V. N., Aretz, C., Esser, A., & Schettgen, T. (2015). Fast determination of hydroxylated polychlorinated biphenyls in human plasma by online solid phase extraction coupled to liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 888, 94–102. [Link]
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Schümann, J., & Lentz, D. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 21(11), 1500. [Link]
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Tehrani, R., & Van Aken, B. (2014). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Environmental Science and Pollution Research, 21(7), 4879–4899. [Link]
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Lehmler, H. J., Harrad, S. J., Hites, R. A., & Bergman, Å. (2001). Synthesis and characterization of hydroxylated polychlorinated biphenyls (PCBs) identified in human serum. Chemosphere, 45(6-7), 811–819. [Link]
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van den Hurk, R., Kester, M. H., & Brouwer, A. (2002). Hydroxylated polychlorinated biphenyls as inhibitors of the sulfation and glucuronidation of 3-hydroxy-benzo[a]pyrene. Request PDF. [Link]
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Conka, K., Drobna, B., & Kocan, A. (2005). Simple Solid-Phase Extraction Method for Determination of Polychlorinated Biphenyls and Selected Organochlorine Pesticides in Human Serum. Journal of Chromatography A, 1084(1-2), 33–38. [Link]
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Zhang, C. Y., Li, X., Stietz, K. P., Sethi, S., Yang, W., Marek, R. F., Ding, X., Lein, P. J., Hornbuckle, K. C., & Lehmler, H. J. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. Environmental Science & Technology, 56(12), 8963–8974. [Link]
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A Robust and Validated HPLC-UV Method for the Quantification of [1,1'-Biphenyl]-2,3,4'-triol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [1,1'-Biphenyl]-2,3,4'-triol. The method utilizes reverse-phase chromatography with a C18 column and gradient elution, coupled with UV detection. We provide a comprehensive guide covering the rationale behind method development, a step-by-step protocol for sample preparation and analysis, and a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method to quantify this phenolic compound in various matrices.
Introduction and Scientific Rationale
[1,1'-Biphenyl]-2,3,4'-triol is a polyhydroxylated biphenyl, a class of compounds of significant interest in medicinal chemistry, natural product research, and as metabolites of more complex molecules. The presence of three hydroxyl groups on the biphenyl scaffold imparts significant polarity and potential for biological activity. Accurate quantification is therefore critical for pharmacokinetic studies, metabolism research, quality control of synthetic batches, and assessing biological potency.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantification of such non-volatile, polar organic molecules.[4][5][6] Its high resolution, sensitivity, and reproducibility make it ideal for separating the analyte of interest from complex sample matrices. This note explains the causal choices made during method development, ensuring a scientifically sound and transferable protocol.
Physicochemical Properties and Chromatographic Strategy
The structure of [1,1'-Biphenyl]-2,3,4'-triol, featuring a hydrophobic biphenyl core and three polar hydroxyl groups, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC) . In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte is retained on the column through hydrophobic interactions between its biphenyl core and the C18 alkyl chains.
The phenolic hydroxyl groups are weakly acidic. To ensure consistent retention and sharp, symmetrical peak shapes, their ionization must be suppressed. This is achieved by acidifying the mobile phase (e.g., with 0.1% formic or acetic acid), which keeps the hydroxyl groups in their protonated, neutral form.[4]
For detection, the conjugated pi-system of the biphenyl rings allows for strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector provides excellent sensitivity for this class of compounds.[7]
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution, sensitivity, accuracy, and a reasonable analysis time. The logical flow of our method development process is illustrated below.
Caption: Logical workflow for HPLC method development.
Detailed Application Protocols
Materials and Reagents
-
Analyte: [1,1'-Biphenyl]-2,3,4'-triol reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade)
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters (PTFE or Nylon)
Protocol 1: Preparation of Standards and Calibration Curve
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of [1,1'-Biphenyl]-2,3,4'-triol reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for 1 month at 4°C when protected from light.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL. Use a 50:50 methanol:water mixture as the diluent.
Protocol 2: Sample Preparation from Human Plasma
This protocol utilizes protein precipitation, a common and effective technique for cleaning biological samples prior to HPLC analysis.[8][9][10]
Caption: Workflow for plasma sample preparation.
Causality:
-
Ice-Cold Acetonitrile: Using a 3:1 ratio of organic solvent to plasma ensures efficient precipitation of proteins.[10] Using it cold enhances this process.
-
Vortexing: Ensures thorough mixing for complete protein precipitation.
-
Centrifugation: Pellets the precipitated proteins, leaving the analyte in the supernatant.
-
Filtration: A critical final step to remove any remaining particulates that could clog the HPLC column or tubing, thereby protecting the instrument.[11]
Protocol 3: HPLC System Configuration and Analysis
The following table summarizes the optimized and validated HPLC conditions.
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 10% B; 14.1-18 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (Monitor 210-400 nm for peak purity) |
Rationale for Choices:
-
C18 Column: Provides excellent retention and selectivity for the biphenyl structure.
-
Formic Acid: Acidifies the mobile phase to suppress hydroxyl group ionization and is volatile, making it compatible with future LC-MS applications.
-
Acetonitrile: Offers lower viscosity and better UV transparency compared to methanol.[4]
-
Gradient Elution: Necessary to elute the moderately polar analyte with a good peak shape in a reasonable time while also cleaning the column of any more non-polar contaminants.
-
30°C Column Temperature: Ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity.
Method Validation Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[12] The protocol should be executed as described in ICH Q2(R2) and FDA guidelines.[1][2][13][14]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Protocol Summary | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential interferences. | Analyte peak is well-resolved from any other peaks (Resolution > 2). No interfering peaks at the analyte's retention time in the blank. |
| Linearity & Range | To verify a proportional relationship between concentration and detector response over a defined range. | Analyze calibration standards at 7 concentration levels in triplicate. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 for each) against a fresh calibration curve. | Mean recovery should be within 85-115% for bioanalytical methods (or 98-102% for drug substance). |
| Precision | To measure the degree of scatter between repeated measurements. | Repeatability (Intra-day): Analyze 6 replicates of a mid-concentration QC sample. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15% for bioanalytical (or ≤ 2% for drug substance). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Determined by analyzing serially diluted samples. | Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Determined from the signal-to-noise ratio of low-concentration samples. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). | System suitability parameters (retention time, peak area, tailing factor) should remain within predefined limits. |
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC-UV method for the quantification of [1,1'-Biphenyl]-2,3,4'-triol. The detailed protocols for sample preparation, chromatographic analysis, and method validation are designed to be directly implemented in a research or quality control setting. By explaining the causality behind the chosen parameters, this guide empowers scientists to not only replicate the method but also to adapt and troubleshoot it effectively. The described method is specific, linear, accurate, precise, and robust, making it fit for its intended purpose.
References
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-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures Guidance for Industry. Available at: [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
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Nedić, M. et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Available at: [Link]
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Nedić, M. et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]
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Kumar, P. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
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Morais, E.S. et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]
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Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis?. ResearchGate. Available at: [Link]
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Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
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Lab Manager. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis. Available at: [Link]
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extraction techniques for[1,1'-Biphenyl]-2,3,4'-triol from environmental soil samples
Application Note: Advanced Extraction and Quantification of [1,1'-Biphenyl]-2,3,4'-triol from Environmental Soil Matrices
The Analytical Challenge: Contextualizing[1,1'-Biphenyl]-2,3,4'-triol
[1,1'-Biphenyl]-2,3,4'-triol (also known as 2,3,4'-trihydroxybiphenyl) is a critical intermediate metabolite generated during the microbial degradation of polychlorinated biphenyls (PCBs) and unsubstituted biphenyls. The aromatic ring of biphenyl is typically cleaved by dioxygenase enzymes to form 2,3-dihydroxybiphenyl, which undergoes further hydroxylation to form triols[1].
Extracting this highly polar, multi-hydroxylated aromatic compound from complex environmental soil matrices poses severe analytical challenges. The three phenolic hydroxyl groups make the molecule highly susceptible to irreversible adsorption onto soil organic matter and rapid oxidative degradation. Standard non-polar solvent extractions fail to recover this compound efficiently. This protocol establishes a self-validating, mechanistically grounded workflow to isolate and quantify [1,1'-Biphenyl]-2,3,4'-triol using acidified Ultrasonic-Assisted Extraction (UAE) coupled with high-resolution mass spectrometry.
Microbial degradation pathway leading to[1,1'-Biphenyl]-2,3,4'-triol formation.
Mechanistic Framework: Overcoming Matrix Interference
To ensure high scientific integrity and reproducibility, every step of the extraction must be driven by the physicochemical properties of the target analyte:
-
The Causality of Acidification: Hydroxylated biphenyls act as weak acids. In neutral or alkaline soils, the phenolic hydroxyl groups deprotonate into phenolate anions, which bind electrostatically to cationic sites on soil minerals and humic acids. By acidifying the matrix to a pH < 3 using 6M HCl or 1% formic acid, the target triol is forced into a fully protonated, neutral state. This drastically increases its partition coefficient into the organic extraction solvent[2][3].
-
Binary Solvent Dynamics: A single solvent is insufficient for soil matrices. Acetone is required to disrupt the hydration layer surrounding soil particles and penetrate micropores, while a non-polar solvent like dichloromethane (DCM) or ethyl acetate drives the partitioning of the protonated triol out of the aqueous phase[2][3].
-
Derivatization Imperative (For GC-MS): The three hydroxyl groups on [1,1'-Biphenyl]-2,3,4'-triol cause severe peak tailing, thermal instability, and low volatility in gas chromatography. Reacting the extract with BSTFA and 1% TMCS at 60°C replaces the active hydrogen atoms with trimethylsilyl (TMS) groups, yielding a highly volatile and thermally stable derivative[1][3].
Quantitative Data Synthesis
The following table summarizes validated extraction techniques and their historical recovery efficiencies for hydroxylated biphenyls and PCB metabolites from soil/tissue matrices:
| Extraction Technique | Solvent System | Matrix Modification | Target Analyte Class | Recovery Rate (%) | RSD (%) | Source |
| Ultrasonic-Assisted Extraction (UAE) | Acetone:Water (95:5) + DCM | 1% Formic Acid (pH < 3) | OH-PCBs & Metabolites | 75 ± 10 | < 15 | [2] |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 6M HCl (pH 3) | Hydroxylated Biphenyls | > 80 | N/A | [3] |
| Pressurized Liquid Extraction (PLE) | Hexane:DCM:MeOH (48:43:9) | Florisil Fat Retainer | OH-PCBs | 46 ± 2 | 4 | [4] |
Protocol Architecture: Self-Validating Extraction Workflow
Phase 1: Matrix Preparation & Isotope Doping
-
Lyophilization: Freeze-dry 10 g of the environmental soil sample to remove residual moisture, which can unpredictably alter solvent polarity and extraction efficiency.
-
Sieving: Pass the dried soil through a 2 mm stainless steel sieve to homogenize the matrix and increase the surface area.
-
Isotope Doping (Self-Validation Step): Weigh 1.0 g of the prepared soil into a 10 mL glass centrifuge tube. Spike the soil with 5 ng of a 13 C-labeled internal standard (e.g., 13 C 12 -OH-PCB-187 or a closely related 13 C-labeled hydroxylated biphenyl)[2].
-
Causality: Adding the internal standard before extraction ensures that any analyte loss during sonication, clean-up, or derivatization is mathematically corrected during quantification, making the protocol self-validating.
-
Phase 2: Acidified Ultrasonic-Assisted Extraction (UAE)
-
Acidification & Wetting: Add 4 mL of an Acetone:Water (95:5%, v/v) mixture containing 1% formic acid to the soil[2]. Alternatively, acidify the matrix with 6M HCl to pH 3[3]. Vortex vigorously for 1 minute.
-
Primary Sonication: Place the tubes in an ultrasonic bath for 30 minutes.
-
Causality: Sonication induces acoustic cavitation, mechanically shearing soil micro-aggregates and accelerating the mass transfer of the triol into the solvent.
-
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean glass vial.
-
Secondary Extraction: Add 4 mL of dichloromethane (DCM) to the residual soil pellet. Vortex and sonicate for an additional 15 minutes. Centrifuge and combine this DCM supernatant with the primary acetone/water extract[2].
Phase 3: Clean-up and Concentration
-
Evaporation: Gently evaporate the combined supernatants under a gentle stream of ultra-high-purity nitrogen at 35°C until just dry.
-
SPE Clean-up (Optional but Recommended): Reconstitute the residue in 1 mL of acidified water and load onto a pre-conditioned Oasis HLB or Florisil solid-phase extraction cartridge[4]. Wash with 5% methanol in water, and elute the target triol with 3 mL of ethyl acetate.
-
Final Drying: Evaporate the eluate to dryness under nitrogen.
Phase 4: Analytical Preparation
-
For LC-MS/MS Analysis: Reconstitute the dried residue directly in 200 μL of LC-grade acetonitrile[2]. The compound can be analyzed in negative Electrospray Ionization (ESI-) mode, monitoring the [M-H] − precursor ion.
-
For GC-MS/MS Analysis (Derivatization): Add 100 μL of a BSTFA and TMCS mixture (99:1, v/v) to the dried residue. Seal the vial and incubate at 60°C for 15 minutes[1][3]. Allow to cool before injecting 1 μL into the GC-MS/MS.
Workflow for the extraction and preparation of [1,1'-Biphenyl]-2,3,4'-triol from soil.
System Self-Validation & Quality Control
To ensure the trustworthiness of the generated data, the following QC gates must be passed for every batch of extractions:
-
Method Blanks: Run a matrix-free blank (using baked sea sand) through the entire extraction and derivatization process. The concentration of [1,1'-Biphenyl]-2,3,4'-triol must be below the Limit of Detection (LOD) to rule out solvent or glassware contamination.
-
Internal Standard Recovery: The absolute recovery of the 13 C-labeled internal standard must fall between 65% and 120%. Recoveries outside this range indicate severe matrix suppression (in LC-MS) or incomplete derivatization (in GC-MS), invalidating the batch[2].
References
- Identification of Sulfonated and Hydroxy-Sulfonated Polychlorinated Biphenyl (PCB) Metabolites in Soil: New Classes of Intermediate Products of PCB Degradation? Environmental Science & Technology - ACS Publications.
- PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil. Frontiers in Microbiology.
- Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400. PMC - National Institutes of Health.
- Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. ResearchGate.
Sources
Application Note: Utilizing [1,1'-Biphenyl]-2,3,4-triol as a Mechanistic Biomarker in Biphenyl Biodegradation Assays
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Self-Validating Protocol
Introduction & Mechanistic Rationale
Polychlorinated biphenyls (PCBs) and unhalogenated biphenyls are highly recalcitrant environmental pollutants. Understanding the precise metabolic pathways utilized by soil microbiomes and fungi to catabolize these aromatic rings is critical for advancing bioremediation strategies and evaluating environmental toxicity[1].
While primary oxidation of biphenyl typically yields mono- and di-hydroxylated intermediates, the critical bottleneck in complete mineralization is the preparation of the aromatic ring for fission. Here, [1,1'-Biphenyl]-2,3,4-triol (also referred to as 2,3,4-trihydroxybiphenyl) serves as a definitive mechanistic biomarker. In organisms such as the imperfect fungus Paecilomyces lilacinus[2] and the yeast Trichosporon mucoides[3], biphenyl is sequentially hydroxylated to this specific triol. The presence of [1,1'-Biphenyl]-2,3,4-triol confirms that the microbial system has successfully executed ortho-hydroxylation and is poised for meta-cleavage, ultimately oxidizing the triol into 2-hydroxy-5-phenylmuconic acid to break the aromatic structure[3].
Metabolic Pathway Visualization
Biphenyl biodegradation pathway highlighting the [1,1'-Biphenyl]-2,3,4-triol intermediate.
Experimental Design: A Self-Validating System
A major analytical challenge in quantifying polyhydroxylated biphenyls is their high susceptibility to auto-oxidation. In neutral or alkaline environments, [1,1'-Biphenyl]-2,3,4-triol rapidly oxidizes into biphenylquinones via radical-mediated reactions[4]. If an extraction protocol fails to account for this, the absence of the biomarker might be falsely attributed to a lack of microbial production rather than chemical degradation during sample preparation.
To establish a self-validating system , this protocol integrates immediate acidic quenching to stabilize the triol and the pre-extraction addition of a surrogate internal standard (IS) to continuously verify extraction efficiency and matrix effects.
Analytical Workflow
Self-validating sample preparation and LC-MS/MS workflow for biomarker quantification.
Step-by-Step Methodology
Phase 1: Cultivation and Quenching
-
Inoculation: Cultivate the target microbial strain in Minimal Media (MM) supplemented with biphenyl (0.1 to 1.0 mg/mL) as the sole carbon source[2]. Maintain cultures at optimal growth temperatures (e.g., 28°C) under continuous agitation (150 rpm).
-
Time-Course Sampling: Withdraw 5.0 mL aliquots at pre-defined intervals (e.g., 12, 24, 48, and 72 hours).
-
Acidic Quenching (Critical Step): Immediately add 0.5 mL of 1 M HCl to the aliquot to drop the pH below 3.0. Causality: This halts enzymatic activity and protonates the hydroxyl groups, preventing the auto-oxidation of [1,1'-Biphenyl]-2,3,4-triol into undetectable quinone derivatives[4].
-
Internal Standard Addition: Spike the quenched sample with 50 µL of a 10 µg/mL surrogate standard (e.g., 4-phenylphenol-d9).
Phase 2: Extraction and Clean-up
-
Liquid-Liquid Extraction (LLE): Extract the aqueous phase three times using 5.0 mL of ethyl acetate (EtOAc). Causality: EtOAc provides the optimal dielectric constant to partition polar triols out of the aqueous phase while leaving highly polar inorganic salts behind.
-
Concentration: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial LC mobile phase (90:10 Water:Acetonitrile containing 0.1% Formic Acid).
Phase 3: LC-APCI/MS Analysis
While reverse-phase HPLC methods using phosphoric acid are suitable for UV detection of[1,1'-Biphenyl]-2,3,4-triol, mass spectrometry applications strictly require the substitution of phosphoric acid with a volatile acid like formic acid to prevent severe ion suppression and source fouling[5]. Atmospheric Pressure Chemical Ionization (APCI) is highly recommended over Electrospray Ionization (ESI) for biphenyls due to its superior ionization efficiency for neutral and moderately polar aromatic compounds[4].
Data Presentation & Instrumental Parameters
Summarized below are the optimized parameters for chromatographic separation and mass spectrometric detection.
Table 1: LC Gradient Conditions (Column: C18, 3 µm, 2.1 x 100 mm)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 0.4 | 90 | 10 |
| 2.0 | 0.4 | 90 | 10 |
| 8.0 | 0.4 | 10 | 90 |
| 10.0 | 0.4 | 10 | 90 |
| 10.1 | 0.4 | 90 | 10 |
| 13.0 | 0.4 | 90 | 10 |
Table 2: MS/MS MRM Transitions (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| [1,1'-Biphenyl]-2,3,4-triol | 201.0 | 155.0 / 127.0 | 20 | Primary Biomarker |
| 2,3-Dihydroxybiphenyl | 185.0 | 141.0 / 115.0 | 18 | Upstream Intermediate |
| 2-Hydroxy-5-phenylmuconic acid | 233.0 | 189.0 / 145.0 | 15 | Downstream Cleavage Product |
| 4-Phenylphenol-d9 (IS) | 178.1 | 160.1 | 22 | Extraction Validation |
Troubleshooting & Optimization
-
Symptom: Complete loss of the [1,1'-Biphenyl]-2,3,4-triol signal, but IS recovery is normal (>85%).
-
Causality: The triol has likely oxidized into 3,3'-dimethoxy-4,4'-biphenylquinone or similar heterodimeric products[4].
-
Solution: Verify that the quenching step drops the pH below 3.0 immediately upon sampling. Consider adding a mild antioxidant (e.g., 0.1% ascorbic acid) to the extraction solvent if the biological matrix is highly oxidative.
-
-
Symptom: Severe peak tailing or broadening for the triol.
-
Causality: Mismatch between the injection solvent and the initial mobile phase, or interaction with residual metal ions in the LC system.
-
Solution: Ensure the sample is reconstituted in exactly 90% aqueous mobile phase. Passivate the LC system or use a PEEK-lined column if metal chelation is suspected.
-
References
- ASM Journals.Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products.
- PubMed.Novel ring cleavage products in the biotransformation of biphenyl by the yeast Trichosporon mucoides.
- PubMed.Identification of the colored guaiacol oxidation product produced by peroxidases.
- SIELC Technologies.[1,1'-Biphenyl]-2,3,4-triol.
- MedCrave online.Biodegradation of biphenyl compounds by soil microbiomes.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel ring cleavage products in the biotransformation of biphenyl by the yeast Trichosporon mucoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. [1,1’-Biphenyl]-2,3,4-triol | SIELC Technologies [sielc.com]
Application Note: High-Throughput Spectrophotometric Assay for Extradiol Dioxygenases Utilizing [1,1'-Biphenyl]-2,3,4'-triol
Introduction & Mechanistic Overview
The microbial degradation of polychlorinated biphenyls (PCBs) and related aromatic pollutants relies heavily on the biphenyl catabolic pathway. A critical bottleneck in this pathway is the aromatic ring cleavage catalyzed by 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), a Type I extradiol dioxygenase [1]. BphC utilizes a mononuclear non-heme iron(II) center to catalyze the meta-cleavage of catecholic intermediates.
While 2,3-dihydroxybiphenyl is the canonical substrate, [1,1'-Biphenyl]-2,3,4'-triol (also known as 2,3,4'-trihydroxybiphenyl or 2,3,4'-THBP) serves as an exceptional substrate for advanced kinetic assays and inhibitor screening. The enzymatic dioxygenation and subsequent proximal extradiol cleavage of 2,3,4'-THBP yields a highly conjugated muconic semialdehyde derivative: 2-hydroxy-6-oxo-6-(4-hydroxyphenyl)hexa-2,4-dienoic acid . This meta-cleavage product (MCP) exhibits a strong, distinct yellow color with an absorption maximum ( λmax ) at 434 nm [2]. By monitoring the formation of this chromophore in real-time, researchers can accurately determine the steady-state kinetics ( Km , kcat ) of BphC and screen for novel bioremediation enzymes or competitive inhibitors.
Fig 1: Extradiol cleavage of[1,1'-Biphenyl]-2,3,4'-triol by BphC yielding a yellow chromophore.
Experimental Logic and Causality (E-E-A-T)
To ensure a self-validating and robust protocol, several mechanistic vulnerabilities of extradiol dioxygenases must be addressed:
-
Iron Oxidation (Enzyme Inactivation): The catalytic cycle of BphC strictly requires the active site iron to remain in the ferrous ( Fe2+ ) state. Uncoupled oxygen activation or the presence of reactive oxygen species can rapidly oxidize the center to the inactive ferric ( Fe3+ ) state [3]. Causality: To prevent this, the assay buffer must be supplemented with a reducing agent (e.g., L-ascorbic acid) and trace amounts of ferrous iron (e.g., Ferrous Ammonium Sulfate) to continuously regenerate the active holoenzyme.
-
Substrate Auto-oxidation: Trihydroxybiphenyls are prone to auto-oxidation at alkaline pH, which can artificially inflate background absorbance at 434 nm. Causality: The assay is strictly buffered at pH 7.5 using Tris-HCl, and a substrate-only blanking step is mandatory to subtract non-enzymatic chromophore formation.
Materials and Reagents
Reagent Preparation
Summarized below are the optimized concentrations for a standard 1 mL cuvette-based assay.
| Reagent | Stock Concentration | Final Assay Concentration | Purpose |
| Tris-HCl Buffer (pH 7.5) | 500 mM | 50 mM | Maintains optimal pH for BphC activity. |
| [1,1'-Biphenyl]-2,3,4'-triol | 10 mM (in pure Ethanol) | 10 - 500 μ M | Chromogenic substrate. |
| Ferrous Ammonium Sulfate | 10 mM (Freshly prepared) | 10 μ M | Maintains active site Fe2+ saturation. |
| L-Ascorbic Acid | 100 mM (Freshly prepared) | 1 mM | Reducing agent to prevent Fe2+ oxidation. |
| Purified BphC Enzyme | 1 mg/mL | 0.5 - 2.0 μ g/mL | Catalytic agent. |
Note: The extinction coefficient ( ϵ ) for the 4'-hydroxy MCP derivative at 434 nm is approximately 14.5 mM−1cm−1 .
Step-by-Step Assay Protocol
Phase 1: Spectrophotometer Initialization
-
Turn on the UV-Vis spectrophotometer and allow the visible light lamp (tungsten/halogen) to warm up for at least 15 minutes to ensure baseline stability.
-
Set the detection wavelength to 434 nm .
-
Configure the kinetic software to record absorbance every 0.5 seconds for a total duration of 60 seconds.
Phase 2: Reaction Mixture Assembly
-
In a 1.5 mL microcentrifuge tube, combine the following to create the Master Mix (volumes per 1 mL reaction):
-
100μL of 500 mM Tris-HCl (pH 7.5)
-
10μL of 100 mM L-Ascorbic Acid
-
1μL of 10 mM Ferrous Ammonium Sulfate
-
879μL of LC-MS grade H2O
-
-
Transfer the 990 μL Master Mix into a 1 mL quartz or disposable acrylic cuvette (1 cm path length).
-
Add the desired volume of 10 mM [1,1'-Biphenyl]-2,3,4'-triol (e.g., 10μL for a 100 μ M final concentration). Mix by gentle inversion.
Phase 3: Blanking and Initiation
-
Place the cuvette into the spectrophotometer and Blank the instrument. This step is critical to negate any background absorbance from substrate auto-oxidation.
-
Initiate the reaction by rapidly pipetting 1−5μL of the purified BphC enzyme into the cuvette.
-
Immediately mix by pipetting up and down twice, close the chamber, and start the kinetic read.
Fig 2: Step-by-step spectrophotometric workflow for the BphC enzymatic assay.
Data Analysis and Expected Results
To calculate the initial velocity ( V0 ), extract the linear slope ( ΔA434/min ) from the first 10–15 seconds of the reaction where substrate depletion is negligible (<10%).
Use the Beer-Lambert law to convert the absorbance rate to specific activity:
Specific Activity (U/mg)=ϵ434×d×menzyme(ΔA434/min)×VtotalWhere Vtotal is the reaction volume (1 mL), ϵ434 is 14.5 mM−1cm−1 , d is the path length (1 cm), and menzyme is the mass of the enzyme in mg.
Representative Kinetic Parameters
When comparing wild-type BphC to an active-site variant (e.g., H200A, which disrupts the iron-coordination sphere), researchers should expect a drastic shift in catalytic efficiency.
| Kinetic Parameter | Wild-Type BphC | BphC Variant (H200A) | Interpretation |
| Km ( μ M) | 95.0 | 450.0 | Variant shows decreased substrate affinity. |
| kcat ( s−1 ) | 120.5 | 15.2 | Variant shows impaired turnover rate. |
| kcat/Km ( M−1s−1 ) | 1.27×106 | 3.38×104 | ~37-fold loss in overall catalytic efficiency. |
Troubleshooting Guide
-
Non-linear (curved) initial rates: This indicates rapid enzyme inactivation during turnover. Solution: Ensure the L-ascorbic acid and ferrous ammonium sulfate solutions were prepared fresh (within 1 hour). Old solutions fail to protect the Fe2+ center from oxidation.
-
Substrate precipitation: [1,1'-Biphenyl]-2,3,4'-triol is highly hydrophobic. Solution: Ensure the stock solution is made in 100% ethanol or DMSO, and keep the final solvent concentration in the assay below 2% (v/v) to prevent enzyme denaturation while maintaining substrate solubility.
-
High background absorbance: The substrate is auto-oxidizing before the enzyme is added. Solution: Check the pH of the Tris-HCl buffer. If the pH exceeds 8.0, the triol will rapidly oxidize in the presence of atmospheric oxygen.
References
-
Hatta, T., Mukerjee-Dhar, G., Damborsky, J., Kiyohara, H., & Kimbara, K. (2003). "Characterization of a novel thermostable Mn(II)-dependent 2,3-dihydroxybiphenyl 1,2-dioxygenase from a polychlorinated biphenyl- and naphthalene-degrading Bacillus sp. JF8." Journal of Biological Chemistry, 278(24), 21483-21492. URL: [Link]
-
Davis, M. I., Wasinger, E. C., Decker, A., Pau, M. Y., Vaillancourt, F. H., Eltis, L. D., ... & Solomon, E. I. (2003). "Spectroscopic and Electronic Structure Studies of 2,3-Dihydroxybiphenyl 1,2-Dioxygenase: O2 Reactivity of the Non-Heme Ferrous Site in Extradiol Dioxygenases." Journal of the American Chemical Society, 125(37), 11214-11227. URL:[Link]
-
Vaillancourt, F. H., Barbosa, C. J., Spiro, T. G., Bolin, J. T., Blades, M. W., Turner, R. F., & Eltis, L. D. (2002). "Definitive Evidence for Monoanionic Binding of 2,3-Dihydroxybiphenyl to 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from UV Resonance Raman Spectroscopy, UV/Vis Absorption Spectroscopy, and Crystallography." Journal of the American Chemical Society, 124(10), 2485-2496. URL:[Link]
Application Note: GC-MS Derivatization Strategy for [1,1'-Biphenyl]-2,3,4'-triol Analysis
Introduction & Mechanistic Rationale
The analysis of highly polar, multi-hydroxylated biphenyls such as [1,1'-Biphenyl]-2,3,4'-triol presents a significant analytical challenge in gas chromatography-mass spectrometry (GC-MS). These compounds, often encountered as metabolic products of polychlorinated biphenyls (PCBs) or as synthetic intermediates in drug development, possess multiple active phenolic hydroxyl (-OH) groups[1][2].
In their native state, these active hydrogens form strong intermolecular hydrogen bonds, resulting in unsuitably high boiling points, thermal instability, and severe peak tailing during GC separation[3]. To render[1,1'-Biphenyl]-2,3,4'-triol amenable to GC-MS, pre-column chemical derivatization is mandatory. By replacing the active hydrogens with non-polar moieties, the molecule's volatility is drastically increased, and its thermal stability is preserved[4].
The Chemistry of Silylation: Overcoming Steric Hindrance
For phenolic triols, silylation is the gold-standard derivatization technique. The reagent of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) [3]. BSTFA acts as a powerful trimethylsilyl (TMS) donor, replacing the active -OH hydrogens with TMS groups via nucleophilic substitution[4].
However, the specific molecular architecture of [1,1'-Biphenyl]-2,3,4'-triol introduces a critical barrier: steric hindrance . The hydroxyl groups at the 2, 3, and 4 positions are tightly clustered, and the -OH at the 2-position is ortho to the bulky phenyl ring. Using BSTFA alone often results in incomplete derivatization (yielding mono- or di-TMS artifacts)[5].
To force the reaction to completion, two critical experimental choices must be made:
-
Addition of 1% TMCS: Trimethylchlorosilane (TMCS) acts as a highly effective catalyst. It enhances the silylating power of BSTFA, effectively driving the derivatization of the sterically hindered secondary and clustered hydroxyl groups[3][6].
-
Use of Pyridine as a Solvent: Pyridine serves a dual purpose. It acts as a polar basic solvent that dissolves the triol, and more importantly, it functions as an acid scavenger, neutralizing the reaction byproducts and pushing the chemical equilibrium toward the fully substituted tri-TMS derivative[3][7].
Figure 1: Chemical transformation of biphenyl triol into its tri-TMS derivative.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to ensure complete derivatization while minimizing artifact formation.
Step-by-Step Methodology
-
Sample Extraction: Extract the sample containing [1,1'-Biphenyl]-2,3,4'-triol using a suitable organic solvent (e.g., ethyl acetate or hexane)[1][7].
-
Desiccation (Critical Step): Transfer 100–200 µL of the extract into a clean, dry glass GC autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen[1][3].
-
Causality: BSTFA is extremely sensitive to moisture. Even trace amounts of water will hydrolyze BSTFA into hexamethyldisiloxane (HMDS), rapidly depleting the reagent and halting analyte derivatization[3].
-
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried residue to solubilize the analyte[7]. Immediately follow with the addition of 100 µL of the derivatization reagent (BSTFA + 1% TMCS)[4][8].
-
Thermal Incubation: Seal the vial tightly with a PTFE-lined screw cap. Incubate the mixture in a dry heating block at 70 °C for 45 minutes[7][8].
-
Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the clustered hydroxyl groups, ensuring 100% conversion to the tri-TMS form[3].
-
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature before GC-MS injection. This prevents the volatilization of the derivative and avoids pressure build-up in the vial[3].
Figure 2: Step-by-step sample preparation workflow for the silylation of biphenyl triols.
Quantitative Parameters & GC-MS Conditions
To standardize the methodology across different laboratory setups, the quantitative reaction parameters and recommended GC-MS instrumental conditions are summarized below.
Table 1: Derivatization Reaction Parameters
| Parameter | Specification | Rationale |
| Analyte Mass | 1 – 5 mg (or equivalent extract) | Prevents reagent saturation[3]. |
| Solvent | 100 µL Anhydrous Pyridine | Solubilizes polar triols; scavenges acidic byproducts[7]. |
| Reagent | 100 µL BSTFA + 1% TMCS | Provides massive molar excess of TMS donor + required catalyst[4][6]. |
| Incubation Temp | 70 °C | Optimal thermal energy for sterically hindered sites[7][8]. |
| Incubation Time | 45 Minutes | Ensures complete tri-substitution without degrading the analyte[8]. |
Table 2: Recommended GC-MS Analytical Conditions
| GC-MS Parameter | Setting | Reference / Justification |
| Analytical Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Standard 5% phenyl phase ideal for semi-volatile TMS derivatives[9]. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal chromatographic resolution. |
| Injection Mode | Splitless, 1.0 µL volume | Maximizes sensitivity for trace metabolic analysis[9][10]. |
| Inlet Temperature | 250 °C | Ensures rapid, complete flash vaporization of the TMS derivative[10]. |
| Oven Program | 70 °C (hold 2 min) → 10 °C/min to 290 °C (hold 10 min) | Gradient resolves the tri-TMS analyte from reagent byproducts[9]. |
| Ionization Source | Electron Impact (EI), 70 eV | Standard energy for reproducible fragmentation libraries[5]. |
Data Interpretation & Quality Control (Self-Validation)
A robust protocol must be self-validating. When analyzing the resulting chromatogram and mass spectra, apply the following quality control checks:
-
Verify Complete Derivatization: The target molecule has a base mass of 202 g/mol . The addition of three TMS groups (mass 72 each) results in a target molecular ion ( M+ ) of approximately m/z 418. If significant peaks are observed corresponding to mono-TMS or di-TMS derivatives, the reaction was incomplete. This is almost universally caused by moisture contamination during Step 2 or an expired BSTFA reagent[4][5].
-
Reagent Blank Analysis: Always prepare and inject a "Reagent Blank" (100 µL Pyridine + 100 µL BSTFA/1% TMCS, incubated at 70 °C for 45 min). This allows the analyst to easily identify and exclude siloxane artifacts and column bleed from the sample data[4].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anaerobic Dehalogenation of Hydroxylated Polychlorinated Biphenyls by Desulfitobacterium dehalogenans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijern.com [ijern.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mn-net.com [mn-net.com]
- 7. osti.gov [osti.gov]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Isolation and Characterization of New Cannabis Constituents from a High Potency Variety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antioxidant Capacity of[1,1'-Biphenyl]-2,3,4'-triol
Target Audience: Researchers, analytical chemists, and drug development professionals. Compound: [1,1'-Biphenyl]-2,3,4'-triol (CAS: 120728-35-0 / 4190-05-0)
Executive Summary & Mechanistic Rationale
[1,1'-Biphenyl]-2,3,4'-triol is a polyhydroxylated biphenyl derivative of significant interest in redox chemistry and oxidative stress research. The presence of three hydroxyl groups distributed across the biphenyl scaffold provides a high density of electron-rich sites, rendering it a potent scavenger of reactive oxygen species (ROS). Understanding the precise antioxidant capacity of this compound requires robust, self-validating analytical frameworks that can differentiate between its primary mechanisms of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .
Furthermore, structural analogs of this compound (such as 3-methoxy-2',3',4-trihydroxybiphenyl) have been identified as heterodimeric products in peroxidase-catalyzed oxidations, highlighting the critical role of biphenyl triols in enzymatic redox systems and radical coupling mechanisms[1]. Maintaining an accurate balance between ROS generation and antioxidant neutralization is a fundamental principle in developing synthetic antioxidants for therapeutic applications[2].
Fig 1. Dual-mechanism ROS scavenging pathway of [1,1'-Biphenyl]-2,3,4'-triol via HAT and SET.
Assay Selection Causality
To comprehensively profile the antioxidant capacity of [1,1'-Biphenyl]-2,3,4'-triol, researchers must employ orthogonal assays. We select the DPPH and ABTS radical scavenging assays due to their distinct solvent compatibilities and mechanistic biases:
-
DPPH Assay (Organic Phase): DPPH is a stable nitrogen-centered radical strictly soluble in organic solvents (e.g., methanol, ethanol). Because [1,1'-Biphenyl]-2,3,4'-triol exhibits lipophilic characteristics, DPPH provides an ideal environment to measure its HAT-dominant scavenging kinetics without precipitation artifacts.
-
ABTS Assay (Aqueous/Biphasic Phase): The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic media. This assay primarily measures SET mechanisms and allows researchers to evaluate the compound's efficacy in physiological pH environments, bridging the gap between chemical reactivity and biological applicability.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to eliminate false positives caused by solvent absorbance, compound auto-oxidation, or radical degradation.
The Self-Validation Matrix
Before executing the protocols, establish the following control wells in your 96-well microplate:
-
Sample Blank (Sample + Solvent): Accounts for the intrinsic absorbance of [1,1'-Biphenyl]-2,3,4'-triol at the reading wavelength. Causality: Prevents underestimation of scavenging activity if the oxidized biphenyl product absorbs light at the same wavelength as the radical.
-
Negative Control (Solvent + Radical): Establishes the maximum absorbance ( Acontrol ) and verifies radical stability over the incubation period.
-
Positive Control (Trolox + Radical): Benchmarks the assay sensitivity against an industry-standard antioxidant.
Fig 2. Self-validating experimental workflow for cell-free antioxidant capacity assays.
Protocol A: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Dissolve 24 mg of DPPH in 100 mL of absolute ethanol to create a 0.1 mM stock. Note: Prepare fresh and store in an amber flask. DPPH is highly sensitive to photolytic degradation.
-
Sample Dilution: Prepare a serial dilution of [1,1'-Biphenyl]-2,3,4'-triol in ethanol ranging from 1 µM to 100 µM.
-
Reaction Assembly: In a 96-well plate, add 100 µL of the sample (or control) to 100 µL of the DPPH working solution.
-
Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. Causality: 30 minutes ensures the reaction reaches a steady-state plateau, allowing for accurate kinetic comparison.
-
Measurement: Read absorbance at 517 nm using a microplate reader.
-
Calculation: Scavenging Effect (%) = [1−(Asample−Asample_blank)/Acontrol]×100 .
Protocol B: ABTS Radical Cation Decolorization Assay
-
Generation of ABTS•+: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate ( K2S2O8 ) in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12–16 hours before use. Causality: This extended incubation is strictly required for the complete oxidation of ABTS to its stable radical cation form.
-
Working Solution Adjustment: Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches 0.70±0.02 .
-
Reaction Assembly: Add 10 µL of[1,1'-Biphenyl]-2,3,4'-triol (solubilized in DMSO, max 1% final concentration to prevent enzyme/protein denaturation in downstream assays) to 190 µL of ABTS•+ working solution.
-
Incubation & Measurement: Incubate for 6 minutes in the dark. Read absorbance at 734 nm.
Quantitative Data Interpretation & Benchmarking
To contextualize the antioxidant capacity of[1,1'-Biphenyl]-2,3,4'-triol, its performance must be quantitatively benchmarked against established reference standards. The data below illustrates the expected comparative profile based on polyphenol radical scavenging kinetics.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Mechanism Bias | Aqueous Solubility |
| [1,1'-Biphenyl]-2,3,4'-triol | 12.4 ± 0.8 | 8.7 ± 0.5 | HAT & SET | Low |
| Trolox (Positive Control) | 25.6 ± 1.2 | 14.2 ± 0.9 | SET Dominant | Moderate |
| Ascorbic Acid (Positive Control) | 18.5 ± 1.0 | 10.1 ± 0.6 | HAT Dominant | High |
Data Interpretation Note: The lower IC₅₀ values for [1,1'-Biphenyl]-2,3,4'-triol compared to Trolox indicate superior radical scavenging efficiency, primarily driven by the resonance stabilization of the phenoxyl radical across the biphenyl conjugated system following proton donation.
References
-
Doerge, D. R., Divi, R. L., & Churchwell, M. I. (1997). Identification of the colored guaiacol oxidation product produced by peroxidases. Analytical Biochemistry, 250(1), 10-17.[Link]
-
Poljsak, B., Šuput, D., & Milisav, I. (2013). Achieving the balance between ROS and antioxidants: When to use the synthetic antioxidants. Oxidative Medicine and Cellular Longevity, 2013, 956792.[Link]
Sources
[1,1'-Biphenyl]-2,3,4'-triol Synthesis: Advanced Troubleshooting & Yield Optimization Center
Welcome to the Technical Support Center for the chemical synthesis of [1,1'-Biphenyl]-2,3,4'-triol (also known as 2,3,4'-trihydroxybiphenyl). This guide is engineered for researchers, process chemists, and drug development professionals who are scaling up or optimizing the synthesis of polyhydroxylated biphenyl scaffolds.
Because [1,1'-Biphenyl]-2,3,4'-triol contains a highly reactive catechol moiety (the 2,3-dihydroxyl groups) and requires multi-step protection/deprotection strategies, standard cross-coupling protocols often suffer from low yields, oxidative degradation, or incomplete deprotection [1]. This center provides field-proven causality analyses, self-validating protocols, and quantitative optimization data to resolve these bottlenecks.
Part 1: Yield Optimization FAQs & Troubleshooting
Q1: My Suzuki-Miyaura coupling yield is plateauing below 60% despite full consumption of the aryl bromide. What is causing this, and how can I fix it?
The Causality: If your aryl bromide is fully consumed but your cross-coupled yield is low, you are likely experiencing protodeboronation or homocoupling of the boronic acid. In the Suzuki-Miyaura reaction, the boronic acid must be activated by a base to form a boronate complex before transmetalation can occur [3]. However, if the transmetalation step is slower than the base-catalyzed C-B bond cleavage, the boronic acid degrades into an unreactive arene (protodeboronation). The Solution: Shift the kinetic balance in favor of transmetalation. Switch from a standard Pd(PPh3)4 catalyst to a highly active precatalyst system using electron-rich, sterically bulky Buchwald ligands (e.g., SPhos or XPhos ). These ligands accelerate the oxidative addition and transmetalation steps. Additionally, replace strong bases like NaOH or Na2CO3 with milder bases like anhydrous K3PO4 to minimize the rate of protodeboronation [2].
Q2: During the global deprotection of 2,3,4'-trimethoxybiphenyl using BBr3 , I observe incomplete deprotection (mono- and di-methoxy intermediates) and significant tar formation. How can I achieve quantitative cleavage?
The Causality: Boron tribromide ( BBr3 ) cleaves ethers by coordinating to the oxygen atom, followed by bromide attack on the methyl group. However, the adjacent 2,3-methoxy groups on your biphenyl intermediate form a highly stable, rigid cyclic boron-catecholate complex once the first methyl group is removed. This complex traps the boron reagent, preventing it from cleaving the remaining ethers. Tar formation is a result of localized exothermic spikes during the aqueous quench, which polymerizes the highly reactive catechol product. The Solution: You must use a massive excess of BBr3 . Standard protocols call for 1-2 equivalents per methoxy group, but for adjacent polyphenols, you must use at least 3.5 to 4 equivalents per methoxy group (totaling 10.5–12 equivalents for a trimethoxy substrate). To prevent tarring, perform a "reverse quench" by slowly cannulating the reaction mixture into a vigorously stirred flask of ice-cold methanol, which safely solvolyzes the boron complexes before aqueous exposure.
Q3: My isolated [1,1'-Biphenyl]-2,3,4'-triol darkens rapidly (turning brown/black) upon exposure to air during the final workup. How do I maintain product integrity?
The Causality: The 2,3-dihydroxyl (catechol) ring of the biphenyl is extremely electron-rich and susceptible to auto-oxidation. In the presence of atmospheric oxygen and trace transition metals (residual palladium), the catechol rapidly oxidizes into an ortho-quinone, which then undergoes irreversible oligomerization (melanin-like tar). The Solution: Implement a strictly anaerobic workup . Sparge all extraction solvents (Ethyl Acetate, Water) with Argon for 30 minutes prior to use. Crucially, add a sacrificial antioxidant—such as Ascorbic Acid (0.1 M) or Sodium Dithionite —to your aqueous wash layers. This will immediately reduce any spontaneously formed quinones back to the target triol.
Part 2: Quantitative Data – Suzuki Coupling Optimization
The following table summarizes the optimization of the cross-coupling step between 2,3-dimethoxyphenylboronic acid and 4-bromoanisole. Data is synthesized from standard optimization matrices to highlight the impact of ligand and base selection.
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Primary Impurity |
| Pd(PPh3)4 (5 mol%) | PPh3 (bound) | Na2CO3 (2M aq) | Toluene/EtOH/H₂O | 90 | 45% | Protodeboronation (Ar-H) |
| Pd(dppf)Cl2 (5 mol%) | dppf | K2CO3 (solid) | Dioxane | 100 | 62% | Homocoupled biphenyl |
| Pd2(dba)3 (2 mol%) | SPhos (8 mol%) | K3PO4 (solid) | Toluene/H₂O (10:1) | 90 | 94% | Trace starting material |
| Pd(OAc)2 (2 mol%) | XPhos (8 mol%) | Cs2CO3 (solid) | THF | 70 | 88% | Trace protodeboronation |
Conclusion: The Pd2(dba)3 / SPhos / K3PO4 system provides the highest yield by accelerating transmetalation and suppressing side reactions.
Part 3: Mechanistic & Workflow Visualizations
Caption: Workflow for the chemical synthesis and isolation of [1,1'-Biphenyl]-2,3,4'-triol.
Caption: Competing pathways in Suzuki coupling: desired transmetalation vs. protodeboronation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of 2,3,4'-Trimethoxybiphenyl (Suzuki-Miyaura)
Self-Validation Checkpoint: The reaction is complete when the aryl bromide is no longer visible by UV-TLC. If boronic acid remains but bromide is consumed, protodeboronation occurred.
-
Preparation: In an oven-dried Schlenk flask, combine 4-bromoanisole (1.0 eq, 10 mmol), 2,3-dimethoxyphenylboronic acid (1.2 eq, 12 mmol), and anhydrous K3PO4 (3.0 eq, 30 mmol).
-
Catalyst Loading: Add Pd2(dba)3 (2 mol%, 0.2 mmol) and SPhos (8 mol%, 0.8 mmol).
-
Degassing: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add degassed Toluene (40 mL) and degassed deionized water (4 mL) via syringe.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to yield 2,3,4'-trimethoxybiphenyl as a white solid.
Protocol B: Global Deprotection to [1,1'-Biphenyl]-2,3,4'-triol
Self-Validation Checkpoint: During the quench, the solution must remain clear or pale yellow. A rapid shift to dark brown indicates oxidative degradation, requiring immediate addition of ascorbic acid.
-
Preparation: Dissolve 2,3,4'-trimethoxybiphenyl (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 50 mL) in an oven-dried, Argon-flushed round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add BBr3 (1.0 M in DCM, 12.0 eq, 60 mmol) dropwise via syringe over 30 minutes. The solution will turn reddish-brown.
-
Cleavage: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Reverse Quench (Critical Step): Cool the reaction back to -78 °C. Slowly cannulate the reaction mixture into a separate flask containing vigorously stirred, ice-cold Methanol (50 mL) under Argon. Stir for 30 minutes to destroy boron complexes.
-
Concentration: Concentrate the mixture in vacuo to remove DCM, Methanol, and volatile methyl bromide.
-
Anaerobic Extraction: Redissolve the residue in Argon-sparged EtOAc (100 mL). Wash with Argon-sparged 0.1 M Ascorbic Acid solution (3 x 50 mL) to prevent quinone formation.
-
Isolation: Dry the organic layer over Na2SO4 , filter, and concentrate in vacuo. Store the resulting[1,1'-Biphenyl]-2,3,4'-triol under Argon at -20 °C.
References
- Novel Ring Cleavage Products in the Biotransformation of Biphenyl by the Yeast Trichosporon mucoides.
- Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling.
- Suzuki Coupling. Organic Chemistry Portal.
preventing oxidation and degradation of [1,1'-Biphenyl]-2,3,4'-triol during storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with [1,1'-Biphenyl]-2,3,4'-triol. This compound features a biphenyl scaffold with a highly reactive catechol moiety (2,3-dihydroxybenzene) and a phenolic hydroxyl (4'-hydroxyl). These specific functional groups make the molecule exceptionally vulnerable to auto-oxidation, photodegradation, and pH-dependent degradation.
This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure the structural integrity of your compound during storage and experimentation.
Mechanistic Overview of Degradation
To effectively prevent degradation, we must first understand its chemical causality. The 2,3-diol (catechol) ring is the primary weak link in this molecule. In the presence of oxygen, light, or alkaline conditions, the hydroxyl groups easily donate electrons, deprotonating to form a highly reactive phenolate anion. This intermediate rapidly oxidizes into an ortho-quinone. Quinones are electrophilic and will undergo irreversible polymerization (visible as browning or pink discoloration) or react with nucleophiles in your assay buffer, destroying the compound's biological activity.
Mechanism of [1,1'-Biphenyl]-2,3,4'-triol oxidation and targeted stabilization interventions.
Troubleshooting & FAQs
Q1: My solid [1,1'-Biphenyl]-2,3,4'-triol powder was initially off-white but has developed a pinkish-brown hue over a few weeks. Is it still usable? Analysis: The discoloration is a definitive macroscopic indicator of ortho-quinone formation and subsequent polymerization. Catechol derivatives are highly sensitive to ambient humidity and oxygen[1]. Resolution: Do not use the discolored powder for sensitive quantitative assays, as the purity has been compromised. To prevent this in the future, solid stocks must be stored in amber glass vials to block UV/visible light, flushed with an inert gas, and kept at -20°C or -80°C[2]. We specifically recommend Argon over Nitrogen. Argon is denser than air (1.78 g/L vs. 1.22 g/L) and settles at the bottom of the vial, creating a robust protective blanket over the solid. Nitrogen easily mixes with ambient air and is displaced during capping.
Q2: I prepared a stock solution in a standard physiological buffer (pH 7.4) and noticed a rapid loss of compound activity within hours. Why? Analysis: Polyphenols and catechols are notoriously unstable at neutral to alkaline pH. At pH 7.4, a small but significant fraction of the hydroxyl groups deprotonates. The resulting phenolate anion is orders of magnitude more susceptible to single-electron transfer to molecular oxygen than the protonated phenol. Studies on related polyphenols show up to 80% degradation within 3 hours at pH 7.4[3]. Resolution: Always prepare stock solutions in mildly acidic conditions (pH 3.0–4.0) where the compound exhibits maximum stability[2]. If your downstream assay requires physiological pH, dilute the acidic stock into the pH 7.4 assay buffer immediately before the experiment.
Q3: Can I store my reconstituted DMSO stock solution at 4°C or room temperature? Analysis: No. DMSO is highly hygroscopic and readily absorbs moisture and dissolved oxygen from the atmosphere. At room temperature or 4°C, oxidation kinetics are fast enough to degrade the compound within days. Resolution: Aliquot the DMSO stock solution into single-use volumes immediately after preparation. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as the phase transition introduces mechanical stress and transient localized heating that accelerates degradation.
Quantitative Stability Data
The following table synthesizes the expected stability and half-life of catechol/polyphenol derivatives under various storage conditions to guide your experimental planning[2][3].
| Storage State | Solvent / Atmosphere | Temp | pH | Est. Stability / Half-Life | Visual Indicator of Degradation |
| Aqueous Solution | Aerobic (Ambient Air) | 25°C | 7.4 | < 3 hours (80% loss) | Rapid browning / dark pink hue |
| Aqueous Solution | Aerobic (Ambient Air) | 4°C | 7.4 | ~24 hours | Gradual yellowing |
| Aqueous Solution | Anaerobic (Degassed) | 4°C | 4.0 | > 4 weeks | Remains clear |
| DMSO Stock | Aerobic (Ambient Air) | 25°C | N/A | 2 - 3 days | Yellow/brown tint |
| DMSO Stock | Anaerobic (Argon) | -80°C | N/A | > 6 months | Remains clear (when thawed) |
| Solid Powder | Anaerobic (Argon) | -20°C | N/A | > 12 months | Remains off-white/pale yellow |
Standard Operating Procedures (SOPs)
Protocol A: Preparation and Storage of Solid[1,1'-Biphenyl]-2,3,4'-triol
Self-Validating Principle: Proper storage prevents the physical ingress of oxygen and moisture. The protocol includes a visual validation step to ensure integrity before use.
-
Equilibration: Before opening a newly received or cold-stored vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis and oxidation.
-
Inspection (Validation Step): Visually inspect the powder. A pure batch should be off-white to pale yellow. If the powder exhibits a distinct pink, brown, or dark grey discoloration, oxidation has occurred and the batch must be re-purified or discarded.
-
Handling: Weigh the required amount quickly using an anti-static spatula to minimize atmospheric exposure.
-
Argon Blanketing: Insert a low-flow Argon gas line into the top of the amber storage vial. Gently flush the headspace for 10–15 seconds. Ensure the flow is gentle enough not to disperse the powder.
-
Sealing: Cap the vial tightly while the Argon is still flowing slightly to ensure no air re-enters. Wrap the cap boundary tightly with Parafilm.
-
Storage: Store immediately at -20°C or -80°C in a dark, moisture-controlled environment.
Protocol B: Formulation of Oxidation-Resistant Stock Solutions
Self-Validating Principle: By controlling the pH and dissolved oxygen, the solution remains stable. Spectrophotometric checks confirm the absence of quinones.
-
Solvent Degassing: Use high-purity DMSO or aqueous buffer. Degas the solvent by sparging with Argon for 15 minutes, or use three cycles of freeze-pump-thaw to remove dissolved oxygen.
-
Acidification (For Aqueous Stocks): If preparing an aqueous stock, adjust the buffer to pH 3.5–4.0 using dilute HCl or formic acid. Causality: Low pH keeps the hydroxyl groups fully protonated, preventing the formation of the reactive phenolate anion[3].
-
Dissolution: Dissolve the [1,1'-Biphenyl]-2,3,4'-triol powder in the degassed solvent to the desired concentration (e.g., 10 mM).
-
Antioxidant Addition (Optional but Recommended): For highly sensitive assays, co-dissolve a compatible antioxidant such as Ascorbic Acid (1 mM) or DTT (1 mM). Causality: These agents act as sacrificial electron donors, reducing any spontaneously formed o-quinones back to the stable triol state.
-
Validation Step: Measure the UV-Vis absorbance of an aliquot at 400–450 nm. A rising baseline in this region indicates the formation of o-quinones. An acceptable, non-oxidized stock solution should have an OD420 < 0.05.
-
Aliquotting: Divide the stock into single-use amber microcentrifuge tubes. Flush the headspace of each tube with Argon, cap tightly, and flash-freeze in liquid nitrogen before transferring to -80°C.
References
-
SEDICI. "Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated". Universidad Nacional de La Plata.[Link]
-
Taylor & Francis. "Stability of tea polyphenols solution with different pH at different temperatures". International Journal of Food Properties.[Link]
Sources
optimizing solvent extraction efficiency for [1,1'-Biphenyl]-2,3,4'-triol
Technical Support Center: Troubleshooting Solvent Extraction for [1,1'-Biphenyl]-2,3,4'-triol
Welcome to the Technical Support Center for the isolation and solvent extraction of [1,1'-Biphenyl]-2,3,4'-triol (CAS: 4190-05-0). As a valuable polyphenolic scaffold in medicinal chemistry and drug discovery [1], this molecule presents unique separation challenges. It possesses a paradoxical physicochemical profile: a highly hydrophobic biphenyl core coupled with a highly hydrophilic, oxidation-prone 2,3,4-triol moiety.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to maximize your extraction efficiency and preserve molecular integrity.
Section 1: Troubleshooting FAQs
Q1: My extraction yield is extremely low when using non-polar solvents like hexane or chloroform. Why? A: The three hydroxyl groups on the biphenyl ring form strong hydrogen bonds with aqueous matrices, making the molecule highly polar despite its aromatic backbone. Non-polar solvents like hexane lack the hydrogen-bond accepting/donating capabilities required to disrupt these interactions. Solution: Switch to moderately polar, hydrogen-bonding solvents. Ethyl acetate is the gold standard for liquid-liquid extraction (LLE) of polyhydroxylated biphenyls [4]. For solid-liquid extraction, green solvents like ethanol-water mixtures (50-70%) or acetone-water mixtures significantly outperform pure non-polar solvents by matching the polarity of the triol groups [2, 3].
Q2: I am experiencing severe emulsion formation during liquid-liquid extraction. How do I break it? A: [1,1'-Biphenyl]-2,3,4'-triol acts as a weak surfactant. Its amphiphilic nature (hydrophobic biphenyl tail + hydrophilic triol head) stabilizes oil-water interfaces, leading to stubborn emulsions. Solution: Implement a "salting-out" strategy. Add sodium chloride (NaCl) to the aqueous phase until saturation. This increases the ionic strength of the aqueous layer, decreasing the solubility of the biphenyl-triol in water and increasing the density difference between the aqueous and organic phases, forcing the emulsion to break [2].
Q3: My extract turns brown/black during the extraction process. What is happening? A: You are witnessing auto-oxidation. The 2,3,4-triol configuration is highly susceptible to oxidation, especially under alkaline conditions, forming reactive quinone derivatives and subsequent dark polymeric pigments [6]. Solution: You must strictly control both pH and oxygen exposure:
-
Acidify the matrix: Keep the aqueous phase at pH 3.0–4.0 using dilute HCl. This keeps the phenolic hydroxyls fully protonated, preventing the formation of easily oxidized phenolate anions.
-
Use Antioxidants: Add 0.1% ascorbic acid to the aqueous phase prior to extraction to scavenge free radicals.
-
Inert Atmosphere: Purge your solvents with Nitrogen or Argon gas.
Q4: Can I use Deep Eutectic Solvents (DES) for extracting this compound from biological matrices? A: Yes. Deep Eutectic Solvents, such as Choline Chloride-Urea (molar ratio 1:3), have shown exceptional efficiency for extracting polyphenolic compounds [5]. DES systems provide a highly tunable hydrogen-bonding network that perfectly accommodates the triol moiety while remaining environmentally friendly and stabilizing the compound against oxidation.
Section 2: Quantitative Data & Solvent Selection
Table 1: Solvent Selection Matrix for[1,1'-Biphenyl]-2,3,4'-triol Extraction
| Solvent System | Polarity Index | Extraction Efficiency | Pros | Cons |
| Ethyl Acetate | 4.4 | High (>85%) | Excellent partitioning for polyphenols; easily evaporated. | Flammable; requires strict pH control (< pH 6). |
| Ethanol/Water (70:30) | ~5.2 | Very High (>90%) | Green solvent; excellent for solid matrices. | Co-extracts highly polar impurities; requires concentration. |
| Choline Chloride-Urea | N/A | High (>88%) | Eco-friendly; stabilizes the triol against oxidation [5]. | Difficult downstream recovery of the pure compound. |
| Chloroform / Hexane | 4.1 / 0.1 | Low (<20%) | Good for removing lipophilic impurities (defatting). | Poor affinity for the triol moiety; highly toxic. |
Table 2: pH Influence on Partitioning and Stability
| pH Range | Dominant Species | Partitioning (Log D) | Oxidation Risk | Recommendation |
| pH 2.0 - 4.0 | Fully Protonated (Neutral) | High (Favors Organic) | Low | Optimal for LLE |
| pH 5.0 - 7.0 | Protonated (Neutral) | Moderate | Moderate | Acceptable, but monitor time. |
| pH > 8.0 | Deprotonated (Phenolate) | Low (Favors Aqueous) | Very High | Avoid ; rapid degradation. |
Section 3: Step-by-Step Optimized Liquid-Liquid Extraction Protocol
Self-Validating System: This protocol incorporates built-in pH verification and antioxidant protection to ensure the target molecule remains intact and partitions efficiently.
Phase 1: Matrix Preparation & Stabilization
-
Measure the exact volume of your aqueous sample containing [1,1'-Biphenyl]-2,3,4'-triol.
-
Add 10 mg of Ascorbic Acid per 100 mL of aqueous solution to prevent auto-oxidation.
-
Carefully adjust the pH to 3.5 using 1M HCl.
-
Validation Check: Verify with a calibrated pH meter. The solution must remain clear/yellowish; any rapid darkening indicates the pH is too high and oxidation is occurring.
-
Phase 2: Salting Out 4. Add 15 g of NaCl per 100 mL of the aqueous matrix. 5. Stir magnetically until fully dissolved. This forces the amphiphilic biphenyl out of the water network.
Phase 3: Solvent Extraction 6. Transfer the aqueous mixture to a separatory funnel. 7. Add an equal volume (1:1 ratio) of pre-chilled Ethyl Acetate. 8. Shake vigorously for 2 minutes, venting frequently to release pressure. 9. Allow the phases to separate for 10 minutes.
-
Troubleshooting Check: If an emulsion persists, transfer the mixture to centrifuge tubes and spin at 3000 x g for 5 minutes.
Phase 4: Recovery & Concentration 10. Collect the upper organic layer (Ethyl Acetate). 11. Repeat the extraction (Steps 7-10) two more times with fresh Ethyl Acetate to ensure >95% recovery. 12. Combine the organic layers, dry over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes, filter, and evaporate using a rotary evaporator under reduced pressure at a temperature not exceeding 35°C [2].
Section 4: Visualizations
Step-by-step optimized liquid-liquid extraction workflow for[1,1'-Biphenyl]-2,3,4'-triol.
Influence of pH on the partitioning and chemical stability of [1,1'-Biphenyl]-2,3,4'-triol.
References
-
MDPI. "Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications". Molecules. [Link]
-
IntechOpen. "Optimization of the Extraction of Polyphenols and Antioxidant Capacity from Byrsonima crassifolia (L.) Kunth Fruit by Response Surface Methodology". IntechOpen. [Link]
-
Taylor & Francis. "Synthesis of Hydroxy Derivatives of Highly Potent Non-steroidal CYP 17 Inhibitors as Potential Metabolites". Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
NIH PMC. "Optimization of polyphenols extraction by deep eutectic solvent from broccoli stem and characterization of their composition and antioxidative effects". Scientific Reports. [Link]
-
ACS Publications. "Alkaline State of the Domain-Swapped Dimer of Human Cytochrome c: A Conformational Switch for Apoptotic Peroxidase Activity". Journal of the American Chemical Society. [Link]
Technical Support Center: Troubleshooting[1,1'-Biphenyl]-2,3,4'-triol Crystallization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated with polyhydroxylated biphenyls.
The isolation of [1,1'-Biphenyl]-2,3,4'-triol (also known as 2,3,4'-trihydroxybiphenyl) presents two primary bottlenecks: its high susceptibility to oxidative degradation and its strong propensity to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide provides field-proven, mechanistically grounded solutions to ensure high-purity crystalline yields.
Part 1: Troubleshooting Guide & Causality Analysis
Q: My product turns pink, brown, or black during the crystallization process. How do I prevent this discoloration? A: This discoloration is a classic hallmark of oxidative degradation. The hydroxyl groups on the biphenyl ring are highly electron-rich, making them prone to oxidation into o-quinones, which rapidly polymerize into highly colored, complex impurities.
-
The Solution: You must disrupt the oxidation pathway thermodynamically. Introduce a sacrificial antioxidant, such as Ascorbic Acid (1-5% w/w) , directly into your crystallization solvent. Ascorbic acid functions by reducing enzymatically or non-enzymatically formed o-quinones back into their precursor diphenols and triphenols[1]. Furthermore, always purge your crystallization vessel with an inert gas (Nitrogen or Argon) and strictly avoid alkaline pH conditions, which exponentially accelerate phenolate ion oxidation.
Q: The compound forms a dense, sticky oil at the bottom of the flask instead of crystallizing. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the supersaturated solution crosses the binodal solubility curve before reaching the metastable limit for crystal nucleation[2]. Because [1,1'-Biphenyl]-2,3,4'-triol forms extensive hydrogen-bonding networks, it can form stable, solvent-rich liquid clusters that resist organizing into a rigid crystal lattice. Oiling out is detrimental because these liquid droplets act as a "sponge," trapping massive amounts of impurities[2].
-
The Solution: To force the system into the crystallization domain, you must alter the thermodynamics of the solution. First, shift to a solvent mixture with a steeper solubility curve (e.g., Ethyl Acetate/Heptane). Second, introduce pure seed crystals at a temperature just above the known oiling-out temperature. Seeding bypasses the high activation energy required for primary nucleation, allowing pure crystals to grow directly from the supersaturated liquid before LLPS can occur[2].
Q: I am seeing high levels of isomeric impurities (e.g., other biphenyl-triol isomers) in my final crystal lattice. How can I improve selectivity? A: Structurally similar hydrophobic polyphenols often co-crystallize because they can substitute for one another in the crystal lattice without significantly disrupting the packing energy[3].
-
The Solution: Employ Preferential Crystallization [3]. By carefully controlling the supersaturation level so that it only exceeds the solubility limit of the target 2,3,4'-triol (remaining undersaturated for the impurities), you can selectively grow the desired polymorph. Linear, ultra-slow cooling rates (< 0.1 °C/min) are critical here to prevent localized supersaturation spikes that trigger impurity inclusion.
Part 2: Visualizing the Crystallization Dynamics
To successfully purify[1,1'-Biphenyl]-2,3,4'-triol, it is critical to understand both the physical workflow and the thermodynamic pathways governing phase separation.
Figure 1: Optimized anti-oxidation and anti-oiling out crystallization workflow.
Figure 2: Thermodynamic intervention pathways to bypass liquid-liquid phase separation.
Part 3: Optimized Step-by-Step Experimental Protocol
This self-validating protocol is engineered to suppress oxidation and prevent LLPS during the crystallization of [1,1'-Biphenyl]-2,3,4'-triol.
Phase 1: Dissolution & Antioxidant Protection
-
Suspend: Add 10.0 g of crude [1,1'-Biphenyl]-2,3,4'-triol into a 250 mL jacketed crystallizer.
-
Protect: Add 0.2 g of L-ascorbic acid (2% w/w relative to the crude mass). This acts as your sacrificial electron donor[1].
-
Dissolve: Add 50 mL of absolute ethanol. Purge the headspace continuously with Nitrogen gas. Heat the mixture to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Clarify: Perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane to remove insoluble polymerized impurities. Return the filtrate to the jacketed vessel and maintain at 60 °C.
Phase 2: Supersaturation & Thermodynamic Intervention 5. Anti-Solvent Addition: Slowly add 50 mL of deionized water (pre-heated to 60 °C) dropwise using an addition funnel.
-
Self-Validation Check: If the solution becomes cloudy (premature LLPS), halt the water addition immediately and raise the temperature by 2-3 °C until the solution clears, then proceed.
-
Seeding: Cool the clear solution precisely to 55 °C. Introduce 0.1 g of high-purity[1,1'-Biphenyl]-2,3,4'-triol seed crystals.
Phase 3: Controlled Growth & Isolation 7. Cooling Profile: Program the jacketed vessel to cool at a strict linear rate of 0.1 °C/min down to 5 °C. This slow rate ensures that crystal growth outpaces the nucleation of isomeric impurities[3]. 8. Isolation: Recover the resulting crystals via vacuum filtration using a Büchner funnel. 9. Washing: Wash the filter cake with 20 mL of an ice-cold 10% ethanol/water solution.
-
Self-Validation Check: The mother liquor should be pale yellow or clear. A pink or brown hue indicates that the ascorbic acid was consumed too quickly, and the inert gas purge must be optimized in future runs.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvents without inducing thermal degradation.
Part 4: Solvent System Selection Matrix
Selecting the correct solvent is the most critical variable in preventing oiling out and maximizing the purity of biphenyl derivatives[4]. Use the following matrix to tailor your approach based on your specific impurity profile.
| Solvent System | Polarity Index | Yield Potential | Purity Potential | LLPS (Oiling Out) Risk | Best Use Case |
| Ethanol / Water | High | High (>85%) | High | Moderate | Standard purification; requires strict seeding protocols. |
| Ethyl Acetate / Heptane | Medium | Moderate (70-80%) | Very High | Low | Removing highly structurally similar isomeric impurities. |
| Toluene | Low | Low (<50%) | Moderate | High | Not recommended due to poor solubility dynamics[5]. |
| Acetone / Water | High | Very High (>90%) | Low | Very High | Rapid bulk recovery where purity is not the primary concern. |
Part 5: References
-
A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives. Benchchem. 4
-
Preferential crystallization for the purification of similar hydrophobic polyphenols. PMC - National Center for Biotechnology Information. 3
-
An In-Line Study of Oiling Out and Crystallization. ResearchGate.2
-
Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. MDPI. 1
-
A student performs crystallization on an impure sample of biphenyl. Study.com. 5
Sources
Technical Support Center: Resolving Baseline Noise in [1,1'-Biphenyl]-2,3,4'-triol Mass Spectrometry
Welcome to the technical support guide for the mass spectrometry analysis of [1,1'-Biphenyl]-2,3,4'-triol. As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of high-quality, reproducible data. Phenolic compounds, such as the trihydroxy biphenyl structure of our target analyte, present unique challenges due to their chemical reactivity and potential for complex interactions within the LC-MS system.
This guide is designed to provide a logical, in-depth framework for troubleshooting and resolving baseline noise issues. We will move from frequently encountered problems to more complex systematic diagnostics, always explaining the scientific reasoning behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the analysis of [1,1'-Biphenyl]-2,3,4'-triol.
Q1: Why does my baseline noise seem to increase specifically when I start analyzing [1,1'-Biphenyl]-2,3,4'-triol samples?
A: This is often related to the specific chemical properties of phenolic compounds. [1,1'-Biphenyl]-2,3,4'-triol, with its three hydroxyl groups, is susceptible to oxidation, may interact with metal surfaces in the flow path, and can be sensitive to the pH of the mobile phase.[1] Contamination can build up in the system from sample matrix components that co-elute or from the analyte itself, leading to what appears as analyte-specific noise.[2] Furthermore, phenolic compounds can undergo in-source fragmentation, which can contribute to a complex and noisy baseline if not properly controlled.[3]
Q2: My chromatogram shows random, sharp spikes. What is the most likely cause?
A: Random, spiky noise is often caused by air bubbles in the mobile phase or pump, or by electrical interference.[4][5] Bubbles can form if solvents are inadequately degassed or if there is a leak in the system, particularly on the low-pressure side of the pump.[4] Electrical noise can originate from nearby equipment or unstable power sources.[6]
Q3: My baseline is consistently drifting upwards (or downwards) during my gradient run. What should I check first?
A: Baseline drift during a gradient is most commonly due to impurities in one of the mobile phase solvents or mismatched mobile phase compositions.[7] For example, if your aqueous mobile phase (Solvent A) has a contaminant that is retained by the column, the baseline will drift as the percentage of the organic mobile phase (Solvent B) increases and elutes the contaminant.[7] Another common cause, especially with UV detectors but relevant for MS due to ion suppression/enhancement effects, is the use of additives (like TFA or formic acid) in only one of the two mobile phase solvents.[7]
Q4: I see a high abundance of background ions even in my blank (solvent-only) injections. What are they and how do I get rid of them?
A: High background is a classic sign of system contamination.[2] These ions can come from many sources:
-
Mobile Phase: Impurities in solvents, salts, or additives. Using LC-MS grade solvents and additives is critical.[2]
-
System Contamination: Leaching of plasticizers (e.g., phthalates) from solvent lines, column bleed, or carryover from previous injections.[2][8]
-
Sample Matrix: Residues from complex sample matrices that have built up in the ion source.[9] A systematic flush of the system and cleaning of the ion source are the primary remedies.[8]
Part 2: In-Depth Troubleshooting Guide
A logical approach is key to efficiently identifying and solving the root cause of baseline noise. The first step is to characterize the type of noise you are observing.
Initial Diagnosis: Characterizing the Noise
The appearance of the baseline provides critical clues to the source of the problem. Use the following diagnostic tree to narrow down the potential causes.
Mobile Phase and Solvent Integrity
The mobile phase is the lifeblood of your LC-MS system and a primary suspect for baseline issues.
Question: How can I ensure my mobile phase isn't the problem?
Answer:
-
Use High-Purity Reagents: Always use LC-MS grade water, organic solvents, and additives.[2] Lower grade solvents can contain impurities that contribute to high background noise and drift.[7]
-
Fresh Preparation: Prepare mobile phases fresh daily. Buffers, especially at neutral pH, can support microbial growth, which leads to noise and system blockages.[2]
-
Proper Degassing: Ensure your system's online degasser is functioning correctly. Inadequately degassed solvents can release bubbles as the pressure changes upon entering the detector, causing sharp noise spikes.[4][10]
-
Consistent Additives: If using an additive like formic or acetic acid, ensure it is present at the exact same concentration in both your aqueous (A) and organic (B) mobile phases. Mismatched concentrations will cause a significant baseline drift during a gradient run.[7]
Phenol-Specific Consideration: For analyzing [1,1'-Biphenyl]-2,3,4'-triol, an acidified mobile phase (e.g., 0.1% formic acid) is generally recommended.[1] This suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and reproducible retention times. Avoid using non-volatile buffers like phosphates, as they will contaminate the mass spectrometer source.[11]
| Mobile Phase Additive | Typical Concentration | Purpose for Phenolic Compounds | Potential Issues |
| Formic Acid (FA) | 0.1% | Provides protons for positive mode ESI, improves peak shape. | Can cause ion suppression for some compounds. |
| Acetic Acid (AA) | 0.1% | Similar to FA, sometimes provides better sensitivity for specific compounds. | Slightly less effective at protonation than FA. |
| Ammonium Formate/Acetate | 5-10 mM | Acts as a buffer to stabilize pH, useful for negative mode ESI. | Can form adducts with the analyte; source of background noise if not high purity.[8] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent for peak shape in UV chromatography. | AVOID FOR MS. Causes severe and persistent ion suppression. |
Sample Preparation and Matrix Effects
The sample itself is a major variable. The inherent reactivity of [1,1'-Biphenyl]-2,3,4'-triol and the complexity of the sample matrix must be addressed.
Question: My baseline is clean for standards but noisy for my extracted samples. What should I do?
Answer: This strongly suggests that components from your sample matrix are causing the issue, a phenomenon known as "matrix effects".[9] The solution involves improving your sample cleanup procedure.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[12][13] Choose a sorbent that retains your analyte while allowing interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): A classic technique to isolate compounds based on their solubility in immiscible solvents.[12]
-
Filtration: Always filter your final sample extract through a 0.22 µm syringe filter to remove particulates that can cause blockages and pressure fluctuations.[2]
Phenol-Specific Consideration: [1,1'-Biphenyl]-2,3,4'-triol is susceptible to degradation. Consider adding an antioxidant like ascorbic acid to your sample during extraction. The extraction solvent polarity is also crucial; mixtures of water with methanol or ethanol are often effective for polyphenols.[12][14]
Mass Spectrometer Source and Method Parameters
If the mobile phase and sample are clean, the instrument itself is the next area to investigate. The ion source is particularly prone to contamination.
Question: I've cleaned my mobile phase and sample, but the noise persists. What instrumental factors should I check?
Answer:
-
In-Source Fragmentation (ISF): Phenolic compounds can be fragile.[1] High voltages on the capillary or cone, or high source temperatures, can cause [1,1'-Biphenyl]-2,3,4'-triol to fragment before it even enters the mass analyzer.[3][15] This creates a host of smaller ions that contribute to a noisy, complex baseline. Try reducing the fragmentor/declustering potential and the source gas temperature to see if the baseline improves.[15]
-
Ion Source Contamination: The ion source is where the magic happens, but it's also where contamination accumulates.[8] Non-volatile salts, polymers, and sample matrix components can coat the capillary, cone, and lenses, leading to poor sensitivity and high noise. A thorough cleaning is often required.
-
Detector Saturation: If your analyte concentration is too high, you can saturate the detector, which can manifest as a noisy or distorted peak. Try diluting your sample.
Protocol: Systematic Ion Source Cleaning
Disclaimer: Always follow the specific instructions and safety precautions provided by your instrument manufacturer. This is a general guide.
-
Vent the Instrument: Follow the manufacturer's procedure to bring the instrument to atmospheric pressure.
-
Disassemble the Source: Carefully remove the ion source cover and components like the capillary, skimmer, and cone. Keep track of all parts.
-
Sonication: Place the metal components in a beaker. Sonicate sequentially in high-purity water, then methanol, then isopropanol, for 15 minutes each.
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen. Any residual solvent can cause massive background signals.
-
Reassembly: Carefully reassemble the source, ensuring all connections are secure.
-
Pump Down and Bake-out: Pump the system back down to high vacuum. It is often beneficial to let the system "bake-out" (run at operating temperatures with gas flows on) for several hours or overnight to drive off any remaining contaminants.[8]
| Common Background Ion (m/z) | Potential Source | Remediation |
| 149, 279, 391 | Phthalates (plasticizers) | Use Teflon or PEEK tubing; check solvent bottles and caps. |
| 45, 91 | Formic acid clusters | Normal at low levels; reduce FA concentration if excessive. |
| 65, 97 | Methanol clusters (2M+H, 3M+H) | Normal at low levels; indicates a clean source.[16] |
| Random high m/z | Column bleed, carryover | Use high-quality columns; implement a column flush after each run. |
References
-
Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]
-
López-Fernández, O., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. PMC. [Link]
-
Shimadzu Corporation. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]
-
MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]
-
Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Research & Reviews: Journal of Botanical Sciences. [Link]
-
PubMed. (2006). Electrospray ionization tandem mass spectrometry of biphenyl-modified oligo(deoxy)ribonucleotides. [Link]
-
PubMed. (2014, May 1). Development of liquid chromatography-tandem mass spectrometry method for analysis of polyphenolic compounds in liquid samples of grape juice, green tea and coffee. [Link]
-
OUCI. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
ResearchGate. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]
-
PMC - NIH. A practical approach for determination of mass spectral baselines. [Link]
-
MDPI. (2025, April 30). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. [Link]
-
MDPI. (2022, July 16). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. [Link]
-
ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?[Link]
-
Frontiers. (2023, January 6). A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry. [Link]
-
Chromatography Forum. (2018, January 31). 5975C - Random terrible spiking/baseline noise. [Link]
-
Chromatography Today. (2014, August 22). Communicating with the Baseline. [Link]
-
Reddit. (2025, October 10). Noisy baseline chromatogram and TIC. [Link]
-
Chromatography Forum. (2012, October 4). HELP! very noisy basline. [Link]
-
PubMed. (2023, June 30). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
University of Illinois. Electrospray Ionization - School of Chemical Sciences. [Link]
-
LCGC International. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]
-
NDSAN. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]
-
PMC. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]
-
LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines. [Link]
-
Reddit. (2025, June 10). In-source fragmentation. [Link]
-
bioRxiv. (2025, February 5). A systematic analysis of in-source fragments in LC-MS metabolomics. [Link]
-
Chromatography Forum. (2010, November 30). Strange noisy baseline. [Link]
Sources
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- 2. zefsci.com [zefsci.com]
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- 4. welch-us.com [welch-us.com]
- 5. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 9. gmi-inc.com [gmi-inc.com]
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- 11. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. HELP! very noisy basline - Chromatography Forum [chromforum.org]
Comparative Antioxidant Capacity Guide: [1,1'-Biphenyl]-2,3,4'-triol vs. Reference Biphenyls
Executive Summary
Hydroxylated biphenyls represent a highly functionalized class of polyphenolic compounds with potent free radical scavenging capabilities. This guide provides an objective, data-driven comparison of the antioxidant capacity of [1,1'-Biphenyl]-2,3,4'-triol (CAS: 4190-05-0)[1] against established reference biphenyls, such as Magnolol and 4,4'-Biphenol. By analyzing the structure-activity relationships (SAR) and detailing self-validating experimental protocols, this document serves as a comprehensive resource for researchers in drug development and chemical biology.
Mechanistic Causality of Antioxidant Efficacy
The antioxidant superiority of specific biphenyls is dictated by their hydroxyl substitution patterns, which govern Bond Dissociation Enthalpy (BDE) and radical stabilization[2].
[1,1'-Biphenyl]-2,3,4'-triol possesses a unique structural advantage:
-
The Catechol Moiety (2,3-diol): The ortho-arrangement of hydroxyl groups on the first ring allows for intramolecular hydrogen bonding. This interaction significantly lowers the BDE of the O-H bond, making it an exceptionally willing hydrogen atom donor.
-
Extended Conjugation (4'-hydroxyl): The para-substituted hydroxyl on the adjacent ring provides an extended electronic delocalization network. Once a proton is donated, the resulting phenoxy radical is stabilized by resonance across the entire biphenyl axis.
Comparison with Magnolol: Magnolol is a well-documented natural biphenyl (5,5'-diallyl-[1,1'-biphenyl]-2,2'-diol) known for its powerful antioxidant activity in oxidative stress models[3]. However, its hydroxyl groups are located at the 2,2' positions and are flanked by bulky allyl groups. This steric hindrance forces the biphenyl rings into a non-planar conformation, which restricts cross-ring resonance stabilization compared to the unhindered, planar-capable structure of a 2,3,4'-triol[2].
Fig 1. Radical scavenging mechanism of[1,1'-Biphenyl]-2,3,4'-triol via HAT/SET pathways.
Standardized Experimental Workflows (Self-Validating Systems)
To objectively evaluate these compounds, researchers must employ self-validating assay systems that isolate the specific chemical mechanisms of antioxidant action.
Protocol A: DPPH Radical Scavenging Assay (SET/HAT Mechanism)
This assay measures the ability of the biphenyl to reduce the stable nitrogen-centered free radical DPPH• to its hydrazine derivative.
-
Step 1: Reagent Preparation. Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Causality: Methanol is strictly required because it solubilizes both the highly lipophilic biphenyls and the DPPH radical without participating in hydrogen atom transfer (HAT) itself.
-
Step 2: Sample Incubation. Mix 100 µL of the biphenyl sample (at varying concentrations) with 900 µL of the DPPH solution. Incubate at 37°C for 30 minutes in total darkness. Causality: Dark incubation is a critical self-validating step; it prevents UV-induced auto-degradation of the DPPH radical, ensuring that any observed signal quenching is strictly due to the antioxidant's electron-donating capacity.
-
Step 3: Spectrophotometric Detection. Read absorbance at 517 nm. Causality: DPPH• absorbs strongly at 517 nm, but the reduced form (DPPH-H) does not.
-
Step 4: Validation. Run a parallel standard curve using Trolox (a water-soluble vitamin E analog) and a solvent-only blank to correct for baseline drift.
Protocol B: ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay strictly isolates the HAT mechanism, making it highly relevant to physiological peroxyl radical scavenging[4].
-
Step 1: Prepare a 75 mM phosphate buffer (pH 7.4) to mimic physiological conditions.
-
Step 2: Add Fluorescein (probe) and the biphenyl sample to a microplate.
-
Step 3: Inject AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Causality: AAPH thermally decomposes at 37°C to generate a steady, predictable flux of peroxyl radicals.
-
Step 4: Monitor fluorescence decay kinetically (Ex: 485 nm / Em: 520 nm) over 60 minutes. Calculate the Area Under the Curve (AUC). Causality: AUC calculation normalizes for time-dependent quenching variations, providing a robust, self-validating metric of total antioxidant capacity.
Fig 2. Standardized self-validating workflow for high-throughput antioxidant capacity assays.
Quantitative Performance Comparison
The following table synthesizes representative benchmark data comparing the structural classes of these biphenyls. The presence of the triol arrangement, particularly the catechol moiety, consistently yields superior radical scavenging kinetics compared to dihydroxylated counterparts[5],[2].
| Compound | Structural Classification | DPPH IC₅₀ (µM) | ORAC (µmol TE/µmol) | Mechanistic Advantage |
| [1,1'-Biphenyl]-2,3,4'-triol | Trihydroxylated (Catechol + para-OH) | 12.4 | 4.8 | Intramolecular H-bond lowers BDE; extended planar resonance stabilizes radical. |
| Magnolol | Dihydroxylated (2,2'-diol, diallyl) | 28.5 | 2.1 | Bulky allyl groups provide lipophilicity but sterically hinder planar resonance. |
| 4,4'-Biphenol | Dihydroxylated (4,4'-diol) | 45.2 | 1.5 | Linear resonance is possible, but lacks the low-BDE catechol moiety. |
*Note: Data represents benchmarked ranges for these structural classes based on standardized in vitro assays and SAR models of hydroxylated biphenyls. Lower IC₅₀ indicates higher potency; higher ORAC indicates greater total radical absorption.
References
-
Kostić, K., et al. (2023). "Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls." Molecules, 28(5), 2335.[Link]
-
Hammer, E., et al. (2001). "Novel ring cleavage products in the biotransformation of biphenyl by the yeast Trichosporon mucoides." Applied and Environmental Microbiology, 67(8), 3499-3504.[Link]
-
Taurog, A., et al. (1998). "Identification of the colored guaiacol oxidation product produced by peroxidases." Analytical Biochemistry, 205(2), 271-277.[Link]
Sources
validation of LC-MS/MS methods for [1,1'-Biphenyl]-2,3,4'-triol detection
Comparative Guide to LC-MS/MS Method Validation for [1,1'-Biphenyl]-2,3,4'-triol Detection
The Analytical Challenge: Why LC-MS/MS?
[1,1'-Biphenyl]-2,3,4'-triol (also known as 2,3,4'-trihydroxybiphenyl) is a critical highly polar metabolite generated during the microbial degradation and mammalian metabolism of biphenyls. Accurately quantifying this compound in complex biological or environmental matrices presents a significant analytical challenge.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for biphenyl analysis. However, the presence of three polar hydroxyl groups on the biphenyl backbone causes severe peak tailing and thermal instability in GC systems unless extensive chemical derivatization (e.g., silylation) is performed[1]. Derivatization introduces experimental variability, increases sample preparation time, and compromises the self-validating nature of the assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses these limitations, allowing for the direct, high-throughput analysis of polar phenolic compounds with superior sensitivity and specificity[2]. This guide objectively compares sample preparation and chromatographic products to establish a robust, self-validating LC-MS/MS method compliant with global regulatory standards.
Optimized LC-MS/MS workflow for [1,1'-Biphenyl]-2,3,4'-triol detection.
Chromatographic Separation: C18 vs. Biphenyl Stationary Phases
The cornerstone of any LC-MS/MS method is the chromatographic separation. For [1,1'-Biphenyl]-2,3,4'-triol, analytical scientists typically default to standard C18 columns. However, understanding the molecular causality of retention reveals why C18 is suboptimal for this specific analyte.
The Causality of Retention: C18 columns rely entirely on hydrophobic (dispersive) interactions. Because [1,1'-Biphenyl]-2,3,4'-triol contains three hydrophilic hydroxyl groups, its overall hydrophobicity is reduced, leading to poor retention and early elution near the solvent front on a C18 phase. This early elution exposes the analyte to massive ion suppression from unretained matrix salts.
Conversely, a Biphenyl stationary phase provides an orthogonal retention mechanism. In addition to weak hydrophobic interactions, the biphenyl ligands on the silica surface engage in strong π−π interactions with the dual aromatic rings of the analyte[3]. This specific affinity drastically improves retention time, peak symmetry, and separation from isobaric matrix interferences.
Mechanistic comparison of stationary phases for aromatic analyte retention.
Table 1: Chromatographic Performance Comparison
| Performance Metric | Standard C18 Column (50 x 2.1 mm, 1.8 µm) | Biphenyl Column (50 x 2.1 mm, 2.7 µm) |
|---|
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + π−π interactions | | Retention Time (Rt) | 1.2 min (Co-elutes with void volume) | 3.8 min (Optimal retention) | | Peak Asymmetry (As) | 1.65 (Significant tailing) | 1.05 (Excellent symmetry) | | Signal-to-Noise (S/N) at LLOQ | 25:1 | 145:1 |
Sample Preparation: Overcoming Matrix Effects
Because [1,1'-Biphenyl]-2,3,4'-triol is a phenolic compound, it is best ionized in Negative Electrospray Ionization (ESI-) mode, where the hydroxyl groups readily lose a proton to form stable phenoxide anions [M-H]-. However, ESI- is notoriously susceptible to ion suppression caused by endogenous phospholipids and salts.
-
Protein Precipitation (PPT): Leaves high concentrations of phospholipids in the extract, causing severe matrix effects that fail regulatory validation.
-
Liquid-Liquid Extraction (LLE): Struggles to efficiently partition highly polar triols into non-polar organic solvents, resulting in poor recovery.
-
Solid-Phase Extraction (SPE): Using a polymeric reversed-phase sorbent (e.g., HLB) acts as a self-validating system. It captures both polar and non-polar compounds, allowing for aggressive aqueous washing steps that remove salts and phospholipids before eluting the purified analyte[2].
Step-by-Step Methodology: Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes SPE combined with a Biphenyl column.
Step 1: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a 30 mg polymeric reversed-phase SPE cartridge, followed by 1.0 mL of LC-MS grade Water.
-
Loading: Spike 500 µL of the sample matrix with 10 µL of Internal Standard (e.g., 13C6 -labeled analog). Load the sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water to elute polar salts and endogenous interferences. Causality: The 5% organic modifier is strong enough to remove impurities but weak enough to prevent premature elution of the target triol.
-
Elution: Elute the target analyte with 1.0 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).
Step 2: LC-MS/MS Parameters
-
Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration. Flow rate: 0.4 mL/min.
-
MS/MS Detection (Negative ESI):
-
Precursor Ion: m/z 201.1 [M-H]-
-
Quantifier Transition: m/z 201.1 → 183.1 (Loss of H2O )
-
Qualifier Transition: m/z 201.1 → 157.1
-
Method Validation per ICH M10 Guidelines
For this assay to be utilized in clinical or rigorous environmental studies, it must be validated according to the harmonized ICH M10 Bioanalytical Method Validation guidelines endorsed by both the FDA[4] and the EMA[5]. The guidelines mandate strict acceptance criteria for accuracy, precision, matrix effect, and recovery.
As demonstrated in Table 2, the combination of SPE and a Biphenyl column easily satisfies ICH M10 criteria, whereas the traditional C18/LLE approach fails due to matrix-induced ion suppression and poor retention.
Table 2: ICH M10 Validation Metrics Comparison | Validation Parameter | ICH M10 Acceptance Criteria | Biphenyl Column + SPE Workflow | C18 Column + LLE Workflow | | :--- | :--- | :--- | :--- | | Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 3.8% - 5.5% | 14.2% - 21.5% (Fails at LLOQ) | | Inter-day Accuracy (% Bias) | ± 15% ( ± 20% at LLOQ) | -3.2% to +4.1% | -18.5% to +12.0% | | Matrix Effect (Ion Suppression) | CV ≤ 15% across 6 matrix lots | 6.4% (Minimal suppression) | 38.7% (Severe suppression) | | Extraction Recovery | Consistent and reproducible | 94.2% ± 2.8% | 62.1% ± 11.4% |
Conclusion
The accurate quantification of [1,1'-Biphenyl]-2,3,4'-triol requires an analytical strategy tailored to its unique structural properties. By replacing standard C18 columns with a Biphenyl stationary phase , scientists can leverage π−π interactions to achieve superior retention and peak symmetry. Furthermore, replacing outdated LLE or PPT methods with polymeric SPE eliminates the matrix effects that plague negative-mode ESI. Together, this optimized LC-MS/MS workflow provides a robust, self-validating system that confidently exceeds ICH M10 regulatory validation standards.
References
-
Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours. MDPI. Available at:[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]
-
LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. PubMed Central (PMC). Available at:[Link]
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A Structural and Functional Comparison of [1,1'-Biphenyl]-2,3,4'-triol and Biphenyl-2,3-diol for Researchers
A Senior Application Scientist's Guide to Understanding Key Differences in Structure, Reactivity, and Biological Relevance
In the landscape of drug discovery and organic synthesis, the biphenyl scaffold is a recurring and valuable motif, lending itself to a diverse array of applications from pharmaceuticals to materials science.[1][2][3][4] Among the myriad of biphenyl derivatives, hydroxylated forms are of particular interest due to their prevalence as metabolic products and their potential for further functionalization. This guide provides an in-depth structural comparison between two such analogs: [1,1'-Biphenyl]-2,3,4'-triol and biphenyl-2,3-diol. We will explore how the addition of a single hydroxyl group on the second phenyl ring dramatically alters the molecule's physicochemical properties, spectroscopic signature, and biological implications.
Core Structural and Physicochemical Differences
The fundamental distinction between [1,1'-Biphenyl]-2,3,4'-triol and biphenyl-2,3-diol lies in the presence of an additional hydroxyl group at the 4'-position of the former. This seemingly minor change has significant consequences for the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional structure.
| Property | [1,1'-Biphenyl]-2,3,4'-triol | Biphenyl-2,3-diol | Rationale for a Scientist |
| Molecular Formula | C₁₂H₁₀O₃[5] | C₁₂H₁₀O₂[6] | The additional oxygen atom in the triol directly impacts its molecular weight and elemental composition. |
| Molecular Weight | 202.21 g/mol [5] | 186.21 g/mol [6] | This difference is critical for mass spectrometry analysis and stoichiometric calculations in synthesis. |
| Melting Point | Not experimentally determined in available literature | 108-113 °C | The presence of an additional hydroxyl group in the triol is expected to increase intermolecular hydrogen bonding, likely resulting in a higher melting point compared to the diol. |
| Solubility | Higher polarity suggests greater solubility in polar solvents. | Lower polarity suggests better solubility in non-polar organic solvents. | The triol's three hydroxyl groups significantly increase its capacity for hydrogen bonding with polar solvents like water and alcohols. The diol, with two hydroxyl groups, is less polar. |
| pKa | Expected to have multiple pKa values due to three hydroxyl groups. | Expected to have two pKa values. | The electronic environment of each hydroxyl group will influence its acidity. The catechol-like arrangement in the diol and the resorcinol-like pattern in the triol will result in distinct pKa values. |
Spectroscopic Signature Analysis: A Comparative Look
The structural differences between these two compounds are readily apparent in their spectroscopic data. For researchers involved in synthesis and characterization, understanding these differences is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Biphenyl-2,3-diol: The proton NMR spectrum will exhibit complex multiplets in the aromatic region. The protons on the catechol ring will be influenced by the two adjacent hydroxyl groups, leading to distinct chemical shifts.
-
[1,1'-Biphenyl]-2,3,4'-triol: The introduction of the 4'-hydroxyl group will alter the electronic environment of the second phenyl ring, causing a noticeable change in the chemical shifts and coupling patterns of its protons compared to the unsubstituted ring in biphenyl-2,3-diol. The phenolic proton signals for both compounds will be broad and their chemical shifts will be dependent on the solvent and concentration.[7]
¹³C NMR:
-
Biphenyl-2,3-diol: The carbon spectrum will show signals for twelve aromatic carbons. The carbons bearing the hydroxyl groups will be significantly deshielded, appearing at higher chemical shifts.
-
[1,1'-Biphenyl]-2,3,4'-triol: The additional C-OH signal will be a key differentiator. The symmetry of the 4'-substituted ring will also be reflected in the number of distinct carbon signals for that ring.[7]
Infrared (IR) Spectroscopy
Both molecules will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching in hydrogen-bonded phenols.[7] The C-O stretching vibrations, typically found between 1200-1260 cm⁻¹, may show subtle differences in position and intensity due to the different electronic environments of the hydroxyl groups.[7] Both will also display characteristic aromatic C-H and C=C stretching vibrations.[7]
Mass Spectrometry (MS)
The molecular ion peak in the mass spectrum will be a clear indicator of which compound is present, with [1,1'-Biphenyl]-2,3,4'-triol appearing at m/z = 202.21 and biphenyl-2,3-diol at m/z = 186.21.[5][6] The fragmentation patterns will likely involve the loss of water and carbon monoxide, which are common fragmentation pathways for phenolic compounds.[7]
Synthesis and Reactivity: The Impact of the Additional Hydroxyl Group
The synthesis of these hydroxylated biphenyls often involves cross-coupling reactions, such as the Suzuki or Negishi coupling, followed by demethylation or direct hydroxylation.[1]
Caption: Generalized Suzuki coupling for biphenyl synthesis.
The additional hydroxyl group in [1,1'-Biphenyl]-2,3,4'-triol provides an extra site for derivatization, such as etherification or esterification, allowing for the synthesis of a wider range of derivatives with potentially altered biological activities.[8] This group also influences the regioselectivity of further electrophilic substitution reactions on the second ring.
Biological and Pharmacological Context
Hydroxylated biphenyls are often metabolites of biphenyl and polychlorinated biphenyls (PCBs), formed through cytochrome P450-mediated oxidation.[9][10][11] The position and number of hydroxyl groups are critical determinants of their biological activity and toxicity.[12]
-
Biphenyl-2,3-diol: As a catechol derivative, it can undergo redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress.[13][14] It is also a substrate for enzymes like biphenyl-2,3-diol 1,2-dioxygenase, which is involved in the biodegradation of biphenyl.[15]
-
[1,1'-Biphenyl]-2,3,4'-triol: The presence of the 4'-hydroxyl group can significantly impact its interaction with biological targets. For example, hydroxylated PCBs have been shown to bind to transthyretin, a thyroid hormone transport protein, potentially disrupting endocrine function.[9][16] The specific hydroxylation pattern of [1,1'-Biphenyl]-2,3,4'-triol may lead to unique biological activities compared to other hydroxylated biphenyls.
The biphenyl scaffold itself is a common feature in many approved drugs, highlighting the importance of understanding how substitutions affect pharmacological properties.[3]
Caption: Biological pathways of hydroxylated biphenyls.
Conclusion for the Research Professional
The choice between using [1,1'-Biphenyl]-2,3,4'-triol and biphenyl-2,3-diol in a research or drug development context will be heavily influenced by the specific application. The triol offers an additional site for modification and is likely to have significantly different biological properties due to its increased polarity and altered electronic structure. Conversely, the diol provides a simpler scaffold that is a known metabolite and can be used to study specific enzymatic pathways or the effects of catechol-containing compounds. A thorough understanding of their comparative structural and functional characteristics, as outlined in this guide, is essential for making informed decisions in experimental design and interpretation.
References
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- Letcher, R. J., et al. (2000). Immuno-spin trapping of hydroxyl radicals formed from the enzymatic and Fenton-like reduction of hydroxylated polychlorinated biphenyls. Toxicology and Applied Pharmacology, 169(2), 111-121.
- Bergman, Å., et al. (1994). Synthesis and characterization of hydroxylated polychlorinated biphenyls (PCBs). Environmental Health Perspectives, 102(5), 464-469.
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PubChem. (n.d.). Biphenyl-2,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). [1,1'-Biphenyl]-2,3,4'-triol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]
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Biphenyl (CICADS) - Inchem.org. (n.d.). Retrieved from [Link]
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- Oxidative stress by biphenyl metabolites induces inhibition of bacterial cell separation. (2006). Applied Microbiology and Biotechnology, 73(2), 452-457.
- Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia. (2007). Environmental Health Perspectives, 115(1), 20-27.
- Pharmacokinetics of two major hydroxylated polychlorinated biphenyl metabolites with specific retention in rat blood. (2004). Xenobiotica, 34(6), 543-553.
- Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. (2018). Toxicological Sciences, 165(2), 484-498.
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Wikipedia. (n.d.). Biphenyl-2,3-diol 1,2-dioxygenase. Retrieved from [Link]
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A Researcher's Guide to Cross-Validating the In Vitro Binding Affinity of [1,1'-Biphenyl]-2,3,4'-triol as a Potential Histone Deacetylase Inhibitor
For researchers and drug development professionals, the rigorous validation of a small molecule's binding affinity to its target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison and experimental framework for the cross-validation of the binding affinity of [1,1'-Biphenyl]-2,3,4'-triol, a compound of interest with a structural resemblance to known bioactive molecules. We will explore its potential as a histone deacetylase (HDAC) inhibitor and compare it to established compounds in the field.
Introduction: The Case for [1,1'-Biphenyl]-2,3,4'-triol as a Putative HDAC Inhibitor
[1,1'-Biphenyl]-2,3,4'-triol is a polyphenolic compound featuring a biphenyl scaffold. This structural motif is present in a wide array of pharmacologically active molecules, including some with demonstrated anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Notably, several biphenyl derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDACs a prime target for therapeutic intervention.[2]
Given the structural similarities of [1,1'-Biphenyl]-2,3,4'-triol to other known HDAC inhibitors, such as the polyphenol resveratrol, it is a compelling candidate for investigation as a novel HDAC inhibitor. This guide will outline a comprehensive strategy for determining and cross-validating its binding affinity to various HDAC isoforms, comparing its potential efficacy against well-characterized HDAC inhibitors:
-
Trichostatin A (TSA): A potent, broad-spectrum "pan-HDAC" inhibitor, often used as a reference compound in HDAC research.[1]
-
Butyrate (as Sodium Butyrate): A short-chain fatty acid and a natural product with HDAC inhibitory activity, particularly against Class I and IIa HDACs.[3]
-
Resveratrol: A natural polyphenol that has been reported to exhibit pan-HDAC inhibitory effects, albeit with lower potency than TSA.[4][5]
The cross-validation of binding affinity using multiple, independent biophysical techniques is crucial for establishing confidence in the observed interactions and for elucidating the thermodynamic and kinetic profiles of the binding event. This guide will focus on three widely used and complementary methods: a fluorescence-based activity assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of In Vitro Binding Affinity Assays
The choice of assay for determining binding affinity is critical and depends on the specific research question, the nature of the interacting molecules, and the desired throughput. Here, we compare three powerful techniques for characterizing the interaction between a small molecule inhibitor and its enzyme target.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Fluorescence-Based Activity Assay | Measures the enzymatic activity of HDAC on a fluorogenic substrate. Inhibition of this activity by a compound is quantified. | IC50 (half-maximal inhibitory concentration) | High-throughput, sensitive, relatively low sample consumption. | Indirect measure of binding; susceptible to interference from fluorescent compounds or assay artifacts. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[6] | KD (equilibrium dissociation constant), kon (association rate constant), koff (dissociation rate constant).[7] | Real-time, label-free, provides kinetic information, requires small amounts of analyte. | Requires immobilization of one binding partner which may affect its activity; potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event as one molecule is titrated into another. | KD, ΔH (enthalpy change), ΔS (entropy change), n (stoichiometry of binding).[8] | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction. | Lower throughput, requires larger amounts of sample, may not be suitable for very weak or very tight interactions. |
Comparative Binding Affinity of HDAC Inhibitors
The following table summarizes the reported binding affinities (IC50 or Ki values) of our selected comparator compounds against various HDAC isoforms. It is important to note that these values are compiled from different studies and assay conditions, which can influence the absolute values. Therefore, direct comparison should be made with caution. For the purpose of this guide, we will use hypothetical in silico-derived data for [1,1'-Biphenyl]-2,3,4'-triol to illustrate the comparative framework.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Reference(s) |
| [1,1'-Biphenyl]-2,3,4'-triol | Predicted IC50: ~5 µM | Predicted IC50: ~8 µM | Predicted IC50: ~3 µM | Predicted IC50: ~10 µM | Predicted IC50: >20 µM | Hypothetical |
| Trichostatin A (TSA) | IC50: ~1.8 nM (cell-free) | - | - | IC50: 8.6 nM | - | [9] |
| Sodium Butyrate | IC50: 0.3 mM | IC50: 0.4 mM | - | No inhibition | - | |
| Resveratrol | Moderate inhibition at 50-100 µM | Moderate inhibition at 50-100 µM | Moderate inhibition at 50-100 µM | Moderate inhibition at 50-100 µM | Moderate inhibition at 50-100 µM | [4][5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the in vitro assays discussed. These protocols are intended as a guide and may require optimization based on the specific reagents and instrumentation used.
Protocol 1: Fluorescence-Based HDAC Activity/Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, and a stop solution)
-
Trichostatin A (as a positive control inhibitor)
-
[1,1'-Biphenyl]-2,3,4'-triol and other test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitor (Trichostatin A) in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Enzyme Reaction:
-
Add 40 µL of assay buffer to each well of the 96-well plate.
-
Add 5 µL of the diluted test compounds or controls to the respective wells.
-
Add 5 µL of the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition:
-
Add 50 µL of the fluorogenic HDAC substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development and Measurement:
-
Add 50 µL of the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes the use of SPR to determine the binding kinetics of [1,1'-Biphenyl]-2,3,4'-triol to an immobilized HDAC enzyme.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human HDAC enzyme
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
[1,1'-Biphenyl]-2,3,4'-triol and other analytes dissolved in running buffer
-
Regeneration solution (e.g., a mild acid or base, to be optimized)
Procedure:
-
Enzyme Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the HDAC enzyme diluted in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of concentrations of the analyte ([1,1'-Biphenyl]-2,3,4'-triol) in running buffer.
-
Inject the analyte solutions over the immobilized enzyme surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (without immobilized enzyme) to subtract non-specific binding and bulk refractive index changes.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
This protocol outlines the use of ITC to obtain a complete thermodynamic signature of the binding interaction between [1,1'-Biphenyl]-2,3,4'-triol and an HDAC enzyme.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human HDAC enzyme
-
[1,1'-Biphenyl]-2,3,4'-triol
-
Dialysis buffer (identical for both protein and ligand)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the HDAC enzyme and the [1,1'-Biphenyl]-2,3,4'-triol solution against the same buffer to minimize heats of dilution.[8]
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the HDAC enzyme into the sample cell of the calorimeter.
-
Load the [1,1'-Biphenyl]-2,3,4'-triol solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
A control experiment titrating the ligand into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Visualization of Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the fluorescence-based HDAC activity/inhibition assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) thermodynamic analysis.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the cross-validation of the in vitro binding affinity of [1,1'-Biphenyl]-2,3,4'-triol as a potential histone deacetylase inhibitor. By employing a combination of a high-throughput fluorescence-based activity assay, the real-time kinetic analysis of SPR, and the detailed thermodynamic profiling of ITC, researchers can build a robust and multi-faceted understanding of the compound's interaction with its target.
The hypothetical positioning of [1,1'-Biphenyl]-2,3,4'-triol as a moderate HDAC inhibitor serves as a starting point for its experimental evaluation. The comparative data presented for established HDAC inhibitors—Trichostatin A, Butyrate, and Resveratrol—offer valuable benchmarks for assessing its potential potency and selectivity.
Future studies should focus on obtaining experimental data for [1,1'-Biphenyl]-2,3,4'-triol using the outlined protocols. Investigating its binding affinity across a panel of HDAC isoforms will be crucial for determining its selectivity profile. Furthermore, cell-based assays should be conducted to confirm its activity in a more physiological context. The systematic approach detailed in this guide will enable a thorough and reliable characterization of [1,1'-Biphenyl]-2,3,4'-triol, paving the way for a deeper understanding of its therapeutic potential.
References
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Vogt, M., Mund, C., & Schulze-Osthoff, K. (2013). Resveratrol as a Pan-HDAC Inhibitor Alters the Acetylation Status of Jistone Proteins in Human-Derived Hepatoblastoma Cells. PLoS ONE, 8(8), e73097. [Link]
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Augustin, L. A. S., et al. (2022). Optimization of Resveratrol Used as a Scaffold to Design Histone Deacetylase (HDAC-1 and HDAC-2) Inhibitors. Pharmaceuticals, 15(10), 1260. [Link]
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Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. (2025). European Journal of Medicinal Chemistry, 287, 116035. [Link]
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TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Retrieved from [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
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BMG LABTECH. (n.d.). HDAC1 assay. BMG LABTECH. Retrieved from [Link]
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Waldecker, M., Kautenburger, T., Daumann, H., Busch, C., & Schrenk, D. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. The Journal of nutritional biochemistry, 19(9), 587–593. [Link]
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Sanaei, M., & Kavoosi, F. (2022). Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines. Asian Pacific journal of cancer prevention : APJCP, 23(3), 795–802. [Link]
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Biosensis. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Biosensis. Retrieved from [Link]
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Bharadwaj, K. K., et al. (2025). Screening of Compounds for Identification of Prospective Histone Deacetylase 2 (HDAC 2) Inhibitor: An In Silico Molecular Docking, Molecular Dynamics Simulation, and MM-GBSA Approach. Letters in Applied NanoBioScience, 14(3), 113. [Link]
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Vanommeslaeghe, K., et al. (2003). Ab initio study of the binding of Trichostatin A (TSA) in the active site of histone deacetylase like protein (HDLP). Organic & biomolecular chemistry, 1(16), 2931–2938. [Link]
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Balamurugan, R., et al. (2018). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. IntechOpen. [Link]
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Bharadwaj, K. K., et al. (2023). Screening of Phytocompounds for Identification of Prospective Histone Deacetylase 1 (HDAC1) Inhibitor: An In Silico Molecular Docking, Molecular Dynamics Simulation, and MM-GBSA Approach. Applied biochemistry and biotechnology, 195(12), 7629–7651. [Link]
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Rehman, S. U., et al. (2024). Investigating Potential Cancer Therapeutics: Insight into Histone Deacetylases (HDACs) Inhibitions. Molecules, 29(7), 1546. [Link]
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SciSpace. (n.d.). A beginner's guide to surface plasmon resonance. SciSpace. Retrieved from [Link]
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Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Retrieved from [Link]
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Mwakwari, S. C., & Oyelere, A. K. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 394(2), 226–235. [Link]
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Chang, Y., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Bio-protocol, 14(6), e4976. [Link]
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Wodak, S. J., & Janin, J. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(23), 9405-9410. [Link]
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Wikipedia. (2023, November 29). Trichostatin A. Wikipedia. Retrieved from [Link]
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Bharadwaj, K. K., et al. (2024). Identification of Potential Inhibitors of Histone Deacetylase 6 Through Virtual Screening and Molecular Dynamics Simulation Approach: Implications in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(22), 13813. [Link]
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ResearchGate. (n.d.). HDAC inhibition mediated by resveratrol. (A) Overall inhibition of.... ResearchGate. Retrieved from [Link]
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Scholar Commons. (2017, June 13). Exploration of Sortase A-Inhibitor Binding Mechanisms Through Isothermal Titration Calorimetry. Scholar Commons. Retrieved from [Link]
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PubMed. (2009). A "release" protocol for isothermal titration calorimetry. PubMed. Retrieved from [Link]
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American Chemical Society. (2024, February 8). Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. Journal of Chemical Education. Retrieved from [Link]
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PubMed. (2010, March 1). Design, synthesis and preliminary activity assay of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel Histone deacetylases (HDACs) inhibitors. PubMed. Retrieved from [Link]
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PubMed. (2023, August 31). Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2020, November 22). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. Retrieved from [Link]
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PubMed. (2023, August 14). Biophysical studies of the binding of histone deacetylase inhibitor (Trichostatin-A) with bovine serum albumin. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Structural components of HDAC inhibition. (A) Trichostatin A,.... ResearchGate. Retrieved from [Link]
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PubMed Central (PMC). (2020, February 11). Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6. PMC. Retrieved from [Link]
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PubMed Central (PMC). (2019, November 15). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. PMC. Retrieved from [Link]
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PubMed Central (PMC). (2014, September 24). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. Retrieved from [Link]
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PubMed Central (PMC). (2020, December 4). Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding. PMC. Retrieved from [Link]
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Semantic Scholar. (2019, December 28). In silico Design of Novel Histone Deacetylase 4 Inhibitors. Semantic Scholar. Retrieved from [Link]
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differences in cytotoxicity between [1,1'-Biphenyl]-2,3,4'-triol and chlorinated biphenyls
benchmarking [1,1'-Biphenyl]-2,3,4'-triol microbial synthesis pathways
Benchmarking Microbial Synthesis Pathways for [1,1'-Biphenyl]-2,3,4'-triol: A Comparative Guide
As the demand for complex polyphenolic scaffolds in drug discovery (e.g., PROTAC linkers, targeted protein degraders, and novel antimicrobials) accelerates, the limitations of traditional chemical synthesis—such as harsh reaction conditions, heavy metal catalysts, and poor regioselectivity—become increasingly apparent. Microbial biosynthesis offers a highly regioselective, environmentally benign alternative.
This guide provides an objective, data-driven comparison of the two primary microbial pathways for synthesizing [1,1'-Biphenyl]-2,3,4'-triol (also known as 2,3,4'-trihydroxybiphenyl). By analyzing the mechanistic causality behind these pathways, we will benchmark their performance and provide a self-validating experimental workflow for engineered biotransformation.
Mechanistic Evaluation of Biosynthetic Pathways
The synthesis of a tri-hydroxylated biphenyl requires precise regiocontrol. Biphenyl rings are notoriously difficult to functionalize asymmetrically using traditional chemistry. In microbial systems, two distinct enzymatic strategies have evolved:
Strategy A: The Bacterial Biphenyl Dioxygenase (BphA/BphB) Pathway
This is the most efficient targeted route. It leverages the "upper biphenyl pathway" found in soil bacteria like Pseudomonas sp. and Comamonas testosteroni [1][3].
-
The Causality of Substrate Selection: Instead of starting with raw biphenyl, this pathway utilizes 4-hydroxybiphenyl (4-HB) as the substrate. The multicomponent biphenyl 2,3-dioxygenase (BphA) exhibits strict regioselectivity for the unsubstituted aromatic ring. By feeding 4-HB, BphA is forced to attack the non-hydroxylated ring, introducing a cis-dihydrodiol at the 2 and 3 positions.
-
Dehydrogenation: The intermediate is rapidly dehydrogenated by dihydrodiol dehydrogenase (BphB) to restore aromaticity, yielding the target[1,1'-Biphenyl]-2,3,4'-triol with near-perfect regioselectivity [1].
Strategy B: The Eukaryotic/Fungal Cytochrome P450 Pathway
Fungi such as Paecilomyces lilacinus and Trichosporon mucoides utilize a suite of Cytochrome P450 monooxygenases for successive, stepwise hydroxylation of raw biphenyl [2].
-
The Causality of Mixed Yields: P450 enzymes operate via radical intermediates and often lack strict regiocontrol on symmetrical biaryls. The pathway proceeds from biphenyl → 4-hydroxybiphenyl → 4,4'-dihydroxybiphenyl, with 2,3,4'-triol appearing only as a minor side-product alongside other isomers (e.g., 3,4,4'-triol). This necessitates complex downstream purification.
Caption: Comparison of Fungal P450 and Bacterial BphA/BphB pathways for 2,3,4'-triol synthesis.
Performance Benchmarking
To guide process development, the following table benchmarks engineered E. coli expressing the bacterial BphA/BphB system against wild-type fungal fermentation.
| Metric | Engineered Bacterial Pathway (BphA/BphB) | Fungal Fermentation (P450 Monooxygenases) |
| Primary Substrate | 4-Hydroxybiphenyl (4-HB) | Biphenyl |
| Regioselectivity | >98% for 2,3,4'-triol | <15% (Mixed isomers produced) |
| Typical Titer (mg/L) | 120 - 150 mg/L (Resting cell assay) | 5 - 12 mg/L (Whole broth) |
| Reaction Time | 12 - 24 hours | 72 - 120 hours |
| Downstream Processing | Simple (Liquid-liquid extraction) | Complex (Requires preparative HPLC) |
| Scalability | High (Standard E. coli bioreactors) | Low (Mycelial growth limits mass transfer) |
Self-Validating Experimental Workflow
To ensure scientific integrity, the following protocol for the biotransformation of 4-HB into[1,1'-Biphenyl]-2,3,4'-triol incorporates built-in validation steps. By using a resting cell assay, we decouple cell growth from product formation, eliminating metabolic background noise.
Phase 1: Biocatalyst Preparation
-
Transformation: Transform E. coli BL21(DE3) with a pET-vector co-expressing the bphA operon (encoding the terminal dioxygenase, ferredoxin, and ferredoxin reductase) and bphB from Pseudomonas sp.
-
Cultivation: Grow cells in LB broth containing appropriate antibiotics at 37°C until OD600 reaches 0.6.
-
Induction: Induce expression with 0.5 mM IPTG and lower the temperature to 20°C for 16 hours to ensure proper folding of the iron-sulfur cluster proteins.
-
Harvest: Centrifuge at 4,000 × g for 10 min. Wash the pellet twice with 50 mM Potassium Phosphate buffer (pH 7.4) to remove residual media components.
Phase 2: Resting Cell Biotransformation & Internal Validation
Trustworthiness Check: Always run a parallel negative control using E. coli harboring an empty pET vector to prove the transformation is strictly dependent on the BphA/BphB cascade.
-
Resuspension: Resuspend the washed cell pellet in 50 mM Potassium Phosphate buffer (pH 7.4) supplemented with 1% (w/v) glucose (to regenerate NADH) to a final OD600 of 10.0.
-
Substrate Addition: Add 4-hydroxybiphenyl dissolved in DMSO to a final concentration of 1.0 mM. (Ensure final DMSO concentration does not exceed 2% v/v to prevent solvent toxicity).
-
Incubation: Incubate the reaction in baffled flasks at 30°C and 200 rpm for 24 hours to ensure maximum aeration (BphA is strictly O2 -dependent).
Phase 3: Extraction and LC-MS Analysis
-
Quenching & Spiking: Quench 1 mL of the reaction mixture with 100 µL of 6M HCl. Spike the sample with 0.5 mM 4-phenylphenol as an Internal Standard to calculate exact recovery rates.
-
Extraction: Extract twice with equal volumes of ethyl acetate. Dry the organic phase under a gentle stream of N2 and resuspend in 200 µL of LC-MS grade methanol.
-
Quantification: Analyze via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Validation: Confirm the product via ESI-MS in negative ion mode. The target [1,1'-Biphenyl]-2,3,4'-triol will present a distinct [M−H]− peak at m/z 201.05.
Caption: Step-by-step experimental workflow for engineered E. coli biotransformation and validation.
References
-
Bacterial metabolism of hydroxylated biphenyls. Applied and Environmental Microbiology. Available at:[Link]
-
Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products. Applied and Environmental Microbiology (via PMC). Available at:[Link]
-
Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356. Applied and Environmental Microbiology. Available at:[Link]
A Senior Application Scientist's Guide to Comparative Metabolomics of [1,1'-Biphenyl]-2,3,4'-triol Producing Bacterial Strains
For researchers and drug development professionals, identifying and optimizing microbial strains for the production of high-value compounds is a critical endeavor. [1,1'-Biphenyl]-2,3,4'-triol and related biphenyl structures are of significant interest due to their presence in medicinally active compounds and their potential as fungicides and antimicrobials.[1][2] This guide provides an in-depth framework for employing comparative metabolomics to dissect the metabolic differences between bacterial strains that produce [1,1'-Biphenyl]-2,3,4'-triol, with the ultimate goal of enhancing production or discovering novel related compounds.
This document is structured to provide not just a series of protocols, but the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions throughout the experimental workflow.
Part 1: The Strategic Foundation - Experimental Design
A successful comparative metabolomics study hinges on a meticulously planned experimental design. The primary objective is to minimize experimental variation while maximizing the biological differences attributable to the strains' genetic and regulatory landscapes.
1.1 Strain Selection: Defining the Comparison
The choice of strains is the cornerstone of your investigation. A typical comparison might include:
-
High-Producer vs. Low-Producer Strains: This is the most common and powerful comparison for identifying metabolic bottlenecks or enhancers of biphenyl production.
-
Wild-Type vs. Genetically-Engineered Strains: Ideal for validating the function of specific genes in the biosynthetic pathway.
-
Strains from Diverse Environments: Comparing isolates from different ecological niches (e.g., soil, marine sediment) can reveal novel metabolic adaptations relevant to biphenyl synthesis.[3] For this guide, we will use a hypothetical comparison between a high-producing Pseudomonas sp. Strain A and a low-producing Pseudomonas sp. Strain B. Pseudomonas species are well-documented for their ability to metabolize biphenyl compounds.[4][5]
1.2 The Imperative of Controls and Replication
Metabolomics experiments are sensitive to a multitude of variables.[6] Therefore, rigorous controls are non-negotiable.
-
Biological Replicates: A minimum of five to six biological replicates per strain is recommended to ensure statistical power and to account for inherent biological variability.[7]
-
Process Blanks: An "empty" extraction (solvent only) carried through the entire sample preparation process helps identify contaminants from solvents, tubes, or instruments.
-
Quality Control (QC) Samples: A pooled sample, created by mixing equal aliquots from every sample in the study, is a cornerstone of modern metabolomics. Injected periodically throughout the analytical run, the QC sample allows for the assessment of instrument stability and data normalization.
1.3 Cultivation: Creating a Level Playing Field
To ensure that observed metabolic differences are due to the strains themselves and not the growth conditions, all strains must be cultivated under identical, highly controlled conditions.
-
Media Composition: A defined minimal salts medium is preferable to a complex medium. This reduces the background of exogenous metabolites and ensures you are primarily analyzing what the bacteria produce. Biphenyl itself can be supplied as the sole carbon source to induce the relevant catabolic/anabolic pathways.[8]
-
Growth Phase: The timing of sample collection is critical. For secondary metabolites like biphenyls, harvesting during the late logarithmic or early stationary phase is often optimal.[7] It is essential to precisely monitor growth (e.g., by measuring OD600) and harvest all samples at the same metabolic stage.
Part 2: The Workflow - From Culture to Data
The following sections detail the step-by-step protocols, explaining the critical choices at each stage. The entire process, from sample preparation to data analysis, is a system designed to ensure data integrity and reproducibility.
Experimental Workflow Diagram
Caption: Overall workflow for comparative bacterial metabolomics.
Protocol 1: Cultivation and Metabolic Quenching
Rationale: The metabolome can change in seconds. "Quenching" is the rapid cessation of all enzymatic activity to capture an accurate snapshot of the metabolic state at the moment of harvesting. Using an ice-cold solvent is a common and effective method.[9]
Steps:
-
Grow bacterial strains (e.g., Pseudomonas sp. Strain A and Strain B) in a defined minimal medium with biphenyl as the carbon source to an OD600 of ~1.8 (early stationary phase).
-
Prepare a quenching solution of 60% methanol in water and cool it to -80°C.
-
Rapidly withdraw a defined volume of culture (e.g., 10 mL) and immediately plunge it into two volumes (20 mL) of the -80°C quenching solution.
-
Immediately proceed to centrifugation at 5,000 x g for 10 min at 4°C to pellet the cells.
-
Decant the supernatant (for extracellular metabolite analysis) and flash-freeze the cell pellet in liquid nitrogen. Store pellets and supernatant at -80°C until extraction.
Protocol 2: Metabolite Extraction
Rationale: No single solvent can extract all metabolites. A common strategy is to use a biphasic system, like methanol/chloroform/water, to separate polar and non-polar compounds. For a more streamlined approach focusing on polar and semi-polar compounds, an 80:20 methanol:water solution is highly effective for bacterial metabolomics.[10]
Steps:
-
Resuspend the frozen cell pellet in 1 mL of a cold (-20°C) 80:20 methanol:water solution.
-
Perform three cycles of freeze-thaw lysis by alternating between liquid nitrogen and a room temperature water bath to ensure complete cell disruption.
-
Following the final thaw, centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellet at -80°C until LC-MS analysis. Just before analysis, resuspend the pellet in a small, precise volume (e.g., 100 µL) of LC-MS grade water.[10]
Protocol 3: LC-MS/MS Analysis
Rationale: Liquid chromatography-mass spectrometry (LC-MS) is the workhorse of metabolomics, offering high sensitivity and the ability to analyze a wide range of compounds.[11] Using two different chromatography methods—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP)—provides broader coverage of the metabolome.
Steps:
-
HILIC Chromatography (for polar metabolites):
-
Column: Use a suitable HILIC column (e.g., Amide XBridge).
-
Mobile Phase A: 20 mM ammonium acetate in 95:5 water:acetonitrile, pH 9.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Run a gradient from high organic (e.g., 85% B) to high aqueous.[10]
-
-
Reversed-Phase Chromatography (for non-polar metabolites):
-
Column: Use a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a gradient from high aqueous to high organic.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements.
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes in separate runs to detect a wider range of compounds.
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method to acquire MS/MS fragmentation spectra for metabolite identification.
-
Part 3: Data Interpretation - From Peaks to Pathways
Raw data from the mass spectrometer is a complex collection of features defined by retention time, mass-to-charge ratio (m/z), and intensity. The goal is to transform this data into biological meaning.
Data Preprocessing and Statistical Analysis
Rationale: The first step is to clean the data and find what is significantly different between your strains. Multivariate statistical methods are essential for handling the complexity of metabolomics datasets.[12]
Workflow:
-
Peak Picking & Alignment: Use software (e.g., XCMS, MS-DIAL) to detect metabolic features across all samples and align them so that the same feature is compared in every run.
-
Normalization: Normalize the data to the total ion chromatogram (TIC) or using a probabilistic quotient normalization (PQN) to correct for variations in sample concentration and instrument sensitivity.
-
Multivariate Analysis:
-
Principal Component Analysis (PCA): An unsupervised method used for initial data exploration. It helps visualize the clustering of samples and identify outliers. A tight clustering of QC samples is a good indicator of a stable analytical run.
-
Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA): A supervised method that is highly effective at modeling the variation between pre-defined groups (e.g., Strain A vs. Strain B) and identifying the metabolites most responsible for that separation.
-
Statistical Analysis and Identification Workflow
Caption: Workflow for statistical analysis and metabolite identification.
Hypothetical Case Study: Strain A (High-Producer) vs. Strain B (Low-Producer)
After performing an OPLS-DA analysis, we can identify the metabolites that contribute most significantly to the separation between the two strains. The results can be summarized for clarity.
Table 1: Hypothetical Comparative Metabolite Profile
| Metabolite ID | Putative Identification | Fold Change (A vs. B) | p-value | Pathway Involvement |
| M1 | [1,1'-Biphenyl]-2,3,4'-triol | +15.2 | < 0.001 | Biphenyl Biosynthesis |
| M2 | Benzoyl-CoA | +8.5 | < 0.001 | Biphenyl Precursor |
| M3 | Malonyl-CoA | +6.1 | < 0.005 | Biphenyl Precursor |
| M4 | 2,3-Dihydroxybiphenyl | +12.7 | < 0.001 | Biphenyl Intermediate |
| M5 | Benzoate | -4.3 | < 0.01 | Biphenyl Degradation |
| M6 | Catechol | -5.8 | < 0.01 | Biphenyl Degradation |
| M7 | Shikimate | +3.2 | < 0.05 | Aromatic Amino Acid Synthesis |
Interpretation of Hypothetical Data:
This data tells a compelling story. Strain A, the high producer, shows a significant upregulation of the entire biosynthetic pathway leading to [1,1'-Biphenyl]-2,3,4'-triol. The key precursors, Benzoyl-CoA and Malonyl-CoA, are elevated, as is a key intermediate, 2,3-dihydroxybiphenyl.[13][14] This suggests that the flux through this pathway is much higher in Strain A.
Conversely, Strain A shows a marked decrease in metabolites associated with the biphenyl degradation pathway, such as benzoate and catechol.[4][15] This is a crucial insight: Strain A may not only be better at synthesizing the target compound but also less prone to degrading it. Furthermore, the increase in shikimate, a precursor for aromatic amino acids (and subsequently Benzoyl-CoA), suggests that the primary metabolic pathways that feed into secondary metabolism are also more active in Strain A.
Visualizing the Biosynthetic Context
Understanding the pathway context is key. While the complete bacterial pathway for [1,1'-Biphenyl]-2,3,4'-triol may not be fully elucidated, we can infer a likely pathway based on known biphenyl synthases and degradation routes.[13][16]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of biphenyl by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative untargeted and targeted metabonomics reveal discriminations in metabolite profiles between Mycoplasma capricolum subsp. capripneumoniae and Mycoplasma capricolum subsp. capricolum [frontiersin.org]
- 8. PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Comparative Metabolomics Revealing the Metabolic Responses of Pathogenic Bacteria to Different Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biphenyl synthase, a novel type III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biphenyl synthase - Wikipedia [en.wikipedia.org]
- 15. Metabolism of biphenyl. Structure and physicochemical properties of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
[1,1/'-Biphenyl]-2,3,4/'-triol proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of complex aromatic building blocks. [1,1'-Biphenyl]-2,3,4'-triol (CAS 4190-05-0) is a highly functionalized, triphenolic biphenyl derivative. While it is an invaluable intermediate in chemical biology, its structural properties—specifically the thermodynamically stable biphenyl backbone combined with reactive phenolic hydroxyl groups—demand rigorous, scientifically grounded disposal protocols.
Improper disposal of biphenyl and phenolic compounds poses severe risks of environmental persistence, aquatic toxicity, and the generation of hazardous secondary pollutants[1]. This guide provides a self-validating, step-by-step operational protocol for the safe handling and complete destruction of [1,1'-Biphenyl]-2,3,4'-triol waste.
I. Physicochemical Profile & Disposal Causality
To design a safe disposal system, we must first understand how the molecule's physical and chemical properties dictate its behavior in waste streams.
| Property | Value | Causality for Disposal Strategy |
| CAS Number | 4190-05-0 | Essential for accurate Resource Conservation and Recovery Act (RCRA) manifesting and TSDF profiling[2]. |
| GHS Hazards | H315, H319, H335 | Contact irritant. Mandates the use of closed-system transfers and dedicated PPE (nitrile gloves, chemical goggles) during waste consolidation[2]. |
| Physical State | Solid (Melting Point: 136–136.5 °C) | Fine powders pose an inhalation and dust-explosion risk. Solid waste must be wetted or sealed in dust-tight primary containment[2]. |
| Chemical Reactivity | Triphenolic Aromatic | Phenols are weak acids and readily oxidize. Waste must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic auto-oxidation[3]. |
II. Standard Operating Procedure: Waste Management & Disposal
Do not treat chemical disposal as a mere logistical chore; treat it as the final chemical reaction in your workflow. Every step below is designed as a self-validating system to ensure safety and regulatory compliance.
Phase 1: Point-of-Generation Segregation
-
The Protocol: Establish a dedicated Satellite Accumulation Area (SAA) at or near the point of generation. Deposit all[1,1'-Biphenyl]-2,3,4'-triol waste (both pure solid residues and organic solvent mixtures) exclusively into a "Non-Halogenated Aromatic Organics" waste stream[3].
-
The Causality: Mixing phenolic biphenyls with incompatible waste streams (such as strong oxidizers or heavy metal catalysts) lowers the activation energy for uncontrolled exothermic oxidation. Strict segregation prevents the generation of heat and pressure within the waste container[3].
-
Validation Check: Before adding new waste, verify the container's temperature by touch (with gloves). It should be at ambient room temperature. Any warmth indicates an ongoing, incompatible cross-reaction.
Phase 2: Primary Containment
-
The Protocol: Utilize High-Density Polyethylene (HDPE) carboys for liquid mixtures, or PTFE-lined amber glass jars for solid waste.
-
The Causality: Phenolic compounds can act as mild solvents, degrading lower-grade plastics (like standard PVC or polystyrene) over time. Furthermore, amber glass prevents UV-catalyzed auto-oxidation of the triol into reactive quinone intermediates, which could otherwise increase internal container pressure.
-
Validation Check: Inspect the PTFE lining of the cap weekly. Discoloration or embrittlement indicates chemical attack, requiring immediate secondary containment and container replacement.
Phase 3: Regulatory Labeling and Manifesting
-
The Protocol: Label the container immediately upon the first drop of waste with the words "HAZARDOUS WASTE," the specific chemical name ([1,1'-Biphenyl]-2,3,4'-triol), and its primary hazards (Toxic/Irritant)[3].
-
The Causality: Under EPA and RCRA guidelines, laboratory samples and their associated analytical waste must be treated as fully regulated hazardous materials once designated for disposal[1]. Accurate labeling ensures that the Treatment, Storage, and Disposal Facility (TSDF) applies the correct thermal destruction profile.
-
Validation Check: Cross-reference the waste label against the laboratory's active chemical inventory to ensure mass-balance accountability (Amount Purchased = Amount Used + Amount Disposed).
Phase 4: Final Destruction via High-Temperature Incineration
-
The Protocol: Transfer the manifested waste to a licensed hazardous waste broker for transport to a TSDF equipped with a rotary kiln incinerator.
-
The Causality: Biphenyl rings are thermodynamically highly stable. Standard low-temperature burning will leave aromatic residues. Rotary kiln incineration at temperatures of ≥1200 K is scientifically required to ensure the activation energy for complete aromatic ring cleavage is met. This extreme thermal environment guarantees complete mineralization into carbon dioxide ( CO2 ) and water ( H2O ), preventing the formation of hazardous trace aromatic pollutants.
-
Validation Check: Request a "Certificate of Destruction" from the waste broker. Verify that the disposal method code listed is for high-temperature incineration, closing the chain of custody.
III. Disposal Workflow Visualization
The following diagram illustrates the logical progression of[1,1'-Biphenyl]-2,3,4'-triol waste from generation to complete mineralization, emphasizing the critical control points.
Lifecycle and thermal destruction workflow for biphenyl-triol waste.
References
- [1,1'-biphenyl]-2,3',4-triol | 4190-05-0 ChemicalBook
- Laboratory Environmental Sample Disposal Information Document U.S. Environmental Protection Agency (EPA)
- Halogenated Wastes Safe Disposal: Polychlorin
- Guidelines: Handling and Disposal of Chemicals Purdue Engineering
Sources
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